RGN6024
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21N5O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-methoxy-N-[5-(2-morpholin-4-ylpyrimidin-5-yl)oxy-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-2-carboxamide |
InChI |
InChI=1S/C18H21N5O4S/c1-25-15-11-6-12(15)14(11)16(24)22-18-21-9-13(28-18)27-10-7-19-17(20-8-10)23-2-4-26-5-3-23/h7-9,11-12,14-15H,2-6H2,1H3,(H,21,22,24) |
InChI Key |
YICKJVVMAVXLRX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RGN6024: A Technical Deep Dive into its Mechanism of Action in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGN6024 is an orally bioavailable, brain-penetrant small molecule currently in preclinical development for the treatment of glioblastoma (GBM), the most aggressive and common primary brain tumor in adults.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its cellular and molecular interactions. This compound acts as a microtubule-targeting agent (MTA) that specifically destabilizes tubulin, leading to cell cycle arrest and tumor growth inhibition.[1][3] A key advantage of this compound is its ability to effectively cross the blood-brain barrier (BBB), a major hurdle for many chemotherapeutic agents targeting brain tumors.[1][4] Furthermore, it demonstrates efficacy in temozolomide-resistant models and is not susceptible to common resistance mechanisms such as βIII-tubulin overexpression.[1][2]
Core Mechanism of Action: Tubulin Destabilization
This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.[4]
Binding to the Colchicine (B1669291) Site: this compound is a colchicine-binding site inhibitor (CBSI).[1][3] It binds to the colchicine-binding pocket on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][3] This leads to a net destabilization of the microtubule network.
Cell Cycle Arrest: The disruption of microtubule dynamics, particularly the mitotic spindle, triggers a cell cycle checkpoint. This results in the arrest of glioblastoma cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][3] In U87 glioma cells, treatment with 250 nmol/L of this compound resulted in 72% of cells arresting in the G2/M phase.[3]
Overcoming Resistance: Unlike some other microtubule-targeting agents, the activity of this compound is not affected by the overexpression of βIII-tubulin, a known mechanism of drug resistance in glioblastoma.[1][2] Additionally, in vitro studies using the MDR1-MDCK cell model have shown that this compound has an efflux ratio of 1, indicating it is not a substrate for the P-glycoprotein (P-gp) drug efflux pump, another common resistance mechanism.[5]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency in Glioblastoma Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| U87 | 85 | [3] |
| LN-18 | 23 | [3] |
| BT142 | 120 | [3] |
| Glioma/GBM (average of 6 cell lines) | 30 - 150 | [5] |
Table 2: In Vitro ADME & Safety Profile
| Parameter | Value | Reference |
| Kinetic Solubility | 5.24 µmol/L | [3] |
| Mouse Plasma Protein Binding | 98.8% | [3] |
| Human Plasma Protein Binding | 97.3% | [3] |
| Human Liver Microsome Half-life | 131 minutes | [3] |
| hERG Cardiotoxicity | Low risk | [3] |
| Off-target Effects (SafetyScreen44 panel) | No significant inhibition or activation | [1][3] |
Table 3: In Vivo Brain Penetration
| Animal Model | Dose | Cmax (Brain Tissue) | Reference |
| Mice | 30 mg/kg (oral) | 3,530 ng/g | [1][2][5] |
| Rats | Not specified | 1,667 ng/g | [1][2] |
| SD-1 Rats | Not specified | 1,690 ng/g | [3] |
Table 4: In Vivo Efficacy in Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Temozolomide-resistant LN-18 (subcutaneous) | 7.5 mg/kg (oral, daily) | 80% reduction in tumor growth vs. control and TMZ | [5] |
| Temozolomide-resistant LN-18 (subcutaneous) | 7.5 or 15 mg/kg (oral) | Significant reduction in tumor growth | [1][2] |
| BT142 (orthotopic) | Not specified | Suppressed tumor growth and significantly prolonged survival | [1][2] |
| Orthotopic Glioblastoma | 15 mg/kg (oral, once or twice daily), 20 mg/kg (oral, once daily or alternate days) | Significant tumor growth inhibition | [3] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines: U87, LN-18, and other glioblastoma cell lines.[3][6]
-
Method: Cells were seeded in 96-well plates and treated with a dose-response curve of this compound (e.g., 8-point half-log dilution series from 4.5 nM to 10 µM) for 72 hours.[6]
-
Readout: Cell viability was assessed using the alamarBlue assay.[6] Data were normalized to DMSO-treated control cells, and IC50 values were calculated using a nonlinear regression model.[6]
Tubulin Polymerization Assay
-
Principle: To confirm the direct inhibitory effect of this compound on microtubule formation.
-
Method: Purified tubulin is incubated with GTP to induce polymerization. The effect of this compound or a control compound (e.g., colchicine) on the rate and extent of polymerization is monitored, typically by measuring changes in light scattering or fluorescence.[3]
Colchicine Competition Assay
-
Principle: To determine if this compound binds to the colchicine-binding site on β-tubulin.
-
Method: A fluorescence-based assay is used where the fluorescence of colchicine increases upon binding to tubulin.[1] Purified tubulin is pre-incubated with this compound or a known colchicine-site inhibitor (e.g., nocodazole) before the addition of colchicine. A reduction in colchicine-tubulin fluorescence indicates competitive binding.[6] Surface plasmon resonance can also be used to determine the binding affinity (Kd) of this compound to tubulin, which was found to be 6.7 µmol/L.[3]
Immunocytochemistry
-
Cell Line: U87 glioma cells.[3]
-
Method: Cells were treated with this compound, followed by fixation and permeabilization. Cells were then stained with an antibody against β-tubulin to visualize the microtubule network.
-
Analysis: Disruption of the normal microtubule morphology in this compound-treated cells compared to control cells was observed via microscopy.[3]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice.
-
Subcutaneous Model: Temozolomide-resistant LN-18 cells were injected subcutaneously.[1][5] When tumors reached a palpable size, mice were randomized into treatment groups and dosed orally with this compound (e.g., 7.5 mg/kg, 15 mg/kg daily) or vehicle control. Tumor volumes were measured regularly.
-
Orthotopic Model: Luciferase-expressing BT142 glioma cells were implanted intracranially.[1] Tumor growth was monitored by bioluminescence imaging. Mice were treated orally with this compound, and survival was monitored.[1][3]
-
Pharmacokinetics: Plasma and brain tissue were collected at various time points after oral administration of this compound to determine drug concentrations (Cmax).[3]
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound in Glioblastoma
Caption: this compound crosses the BBB and inhibits microtubule polymerization, leading to G2/M arrest.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating this compound's in vitro efficacy and mechanism in glioblastoma cells.
Logical Relationship of this compound Properties
Caption: Key properties of this compound and their contribution to its therapeutic potential in GBM.
Conclusion
This compound represents a promising therapeutic candidate for glioblastoma. Its multifaceted mechanism of action, centered on tubulin destabilization, combined with its ability to overcome the blood-brain barrier and key drug resistance mechanisms, positions it as a strong candidate for further clinical development. The preclinical data robustly support its potential to offer a new treatment modality for a patient population with urgent unmet medical needs. An Investigational New Drug (IND) filing is anticipated in mid-2024, paving the way for human clinical trials.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 4. Reglagene receives FDA Orphan Drug Designation for innovative brain cancer treatment — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
RGN6024: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGN6024 is a novel, orally bioavailable, and brain-penetrant small molecule currently under preclinical investigation for the treatment of glioblastoma (GBM), one of the most aggressive and challenging forms of brain cancer.[1][2] Developed by Reglagene, Inc., this compound is a second-generation microtubule-targeting agent that acts as a tubulin destabilizer.[3] Its unique ability to cross the blood-brain barrier addresses a critical limitation of many existing chemotherapeutics, offering a promising new therapeutic strategy for central nervous system malignancies.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound.
Chemical Structure and Properties
This compound is a structurally novel molecule designed for enhanced drug-like properties, including improved brain penetration.[5] Its systematic name is 3-methoxy-N-(5-((2-morpholinopyrimidin-5-yl)oxy)thiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxamide.[5]
Caption: Chemical Structure of this compound.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H21N5O4S | [6] |
| Molecular Weight | < 425 g/mol | [5] |
| Kinetic Solubility (PBS) | 5.24 µmol/L | |
| Calculated logD | < 3 | [5] |
| CNS MPO Score | > 4.0 | [7] |
Pharmacological Properties and Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for cell division and other vital cellular functions.
Table 2: Pharmacological Profile of this compound
| Parameter | Description | Reference |
| Target | β-tubulin | [3][5] |
| Mechanism of Action | Binds to the colchicine-binding site of β-tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization. | [3][5] |
| Downstream Effects | Induces G2/M phase cell cycle arrest and apoptosis in cancer cells. | [3][4] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Caption: this compound mechanism of action in cancer cells.
Preclinical Data
A substantial body of preclinical data from both in vitro and in vivo studies supports the potential of this compound as a therapeutic agent for glioblastoma.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human glioblastoma cell lines.
Table 3: In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) | Reference |
| U87 | 85 | [4] |
| LN-18 | 23 | [4] |
| BT142 | 120 | [4] |
| Other Glioma/GBM Cell Lines | 30 - 150 | [1] |
Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated the ability of this compound to achieve significant concentrations in the brain.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dosing | Cmax (Plasma) | Cmax (Brain) | Reference |
| Mouse | 30 mg/kg (oral) | - | 3530 ng/g (at 30 min) | [1] |
| Rat | - | 16,555 ng/mL | 1,690 ng/g |
Table 5: ADME Properties of this compound
| Property | Value | Reference |
| Plasma Protein Binding (Mouse) | 98.8% | |
| Plasma Protein Binding (Human) | 97.3% | |
| Metabolic Stability (Human Liver Microsomes, t1/2) | 131 minutes | |
| MDR1 Efflux Ratio | 1 | [1] |
In Vivo Efficacy
In vivo studies using xenograft models of glioblastoma have shown significant tumor growth inhibition and increased survival with this compound treatment.
Table 6: In Vivo Efficacy of this compound in a Temozolomide-Resistant LN-18 GBM Xenograft Model
| Treatment Group | Dosing | Tumor Growth Reduction | Reference |
| This compound | 7.5 mg/kg (oral) | 80% (vs. control and TMZ) | [1] |
In an orthotopic xenograft model using BT142 GBM cells, this compound also demonstrated a significant reduction in tumor growth and prolonged the survival of the animals.
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Glioblastoma cell lines (e.g., U87, LN-18, BT142) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a metabolic assay such as the resazurin (B115843) reduction assay (e.g., alamarBlue) or MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Tubulin Polymerization Assay
-
Reaction Setup: A reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a suitable buffer is prepared.
-
Compound Addition: this compound, a positive control (e.g., colchicine), a negative control (e.g., paclitaxel), or vehicle is added to the reaction mixture.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time at 37°C using a microplate reader.
-
Data Analysis: The area under the curve (AUC) is calculated from the polymerization curves to quantify the effect of the compounds on tubulin polymerization.
In Vivo Xenograft Model Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a glioblastoma xenograft model.
Caption: A representative experimental workflow for in vivo studies.
Conclusion
This compound is a promising preclinical candidate for the treatment of glioblastoma. Its ability to penetrate the blood-brain barrier and effectively target tubulin in cancer cells addresses significant unmet needs in neuro-oncology. The comprehensive preclinical data package, including potent in vitro activity, favorable pharmacokinetic properties, and robust in vivo efficacy, strongly supports its continued development towards clinical trials. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Reglagene receives FDA Orphan Drug Designation for innovative brain cancer treatment — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 3. researchgate.net [researchgate.net]
- 4. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RGN-6024 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. WO2024182556A1 - Compositions and methods for making and using small molecules for the treatment of health conditions - Google Patents [patents.google.com]
RGN6024: A Technical Guide to its Tubulin Destabilizer Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of RGN6024, a novel, brain-penetrant small-molecule tubulin destabilizer developed for the treatment of glioblastoma (GBM). This compound represents a significant advancement in microtubule-targeting agents (MTAs) by overcoming critical limitations of existing therapies, such as poor blood-brain barrier (BBB) penetration and susceptibility to drug resistance mechanisms.
Core Mechanism of Action
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1] It is classified as a microtubule-destabilizing agent, functioning by inhibiting the polymerization of tubulin heterodimers into microtubules.[2][3]
The core mechanism involves this compound binding to the colchicine-binding site (CBS) on β-tubulin.[2][4] This interaction prevents the conformational changes required for tubulin polymerization, leading to a net depolymerization of microtubules. The disruption of the microtubule network triggers a mitotic checkpoint, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[3][4] A key advantage of this compound is that its activity is not affected by the overexpression of βIII-tubulin, a common mechanism of resistance to other MTAs like taxanes.[4][5]
Caption: this compound crosses the BBB and inhibits microtubule polymerization.
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency, bioavailability, and efficacy.
In Vitro Potency & Tubulin Binding
This compound demonstrates potent cytotoxicity against various glioblastoma cell lines with IC50 values in the low to mid-nanomolar range.[4][5] Its direct interaction with tubulin has been confirmed through surface plasmon resonance.[2]
| Parameter | Cell Line / Target | Value | Reference |
| IC50 | U87 (GBM) | 85 nmol/L | [2] |
| LN-18 (GBM, TMZ-Resistant) | 23 nmol/L | [2] | |
| BT142 (GBM) | 120 nmol/L | [2] | |
| Other Glioma/GBM lines | 30 - 150 nM | [6] | |
| Binding Affinity (Kd) | Tubulin | 6.7 µmol/L | [2] |
In Vitro ADME & Safety Profile
This compound exhibits favorable absorption, distribution, metabolism, and elimination (ADME) properties, indicating its potential for oral administration and low risk of drug-drug interactions.[2]
| Parameter | Species | Value | Reference |
| Kinetic Solubility | - | 5.24 µmol/L | [2] |
| Plasma Protein Binding | Mouse | 98.8% | [2] |
| Human | 97.3% | [2] | |
| Metabolic Stability (t½) | Human Liver Microsomes | 131 minutes | [2] |
| MDR1 Efflux Ratio | MDR1-MDCK cells | 1.0 | [3][6] |
In Vivo Pharmacokinetics & Brain Penetration
A critical feature of this compound is its excellent penetration of the blood-brain barrier, achieving high concentrations in the brain after oral dosing.[4][5]
| Parameter | Species | Dose | Cmax (Brain) | Reference |
| Brain Concentration | Mouse | 30 mg/kg (oral) | 3,530 ng/g | [4][5][6] |
| Rat | - | 1,667 ng/g | [4][5] | |
| Concentrations (Day 15) | Mouse (LN-18 model) | Multiple | Plasma: up to 17 µM | |
| Tumor: up to 7.5 µM | ||||
| Brain: up to 7.7 µM |
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in preclinical xenograft models of glioblastoma, including those resistant to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[4]
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| LN-18 Xenograft (TMZ-Resistant) | This compound | 7.5 mg/kg (oral, daily) | 80% reduction in tumor growth vs. control | [6] |
| This compound | 7.5 or 15 mg/kg (oral) | Significant reduction in tumor growth | [4][5] | |
| BT142 Orthotopic Model | This compound | - | Suppressed tumor growth, prolonged survival | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the tubulin destabilizer activity of this compound.
Tubulin Polymerization Assay
This assay biochemically confirms the ability of this compound to inhibit microtubule formation.
-
Objective: To measure the effect of this compound on the polymerization of purified tubulin in vitro.
-
Methodology:
-
Purified porcine brain tubulin is suspended in a tubulin buffer containing GTP.
-
The tubulin solution is incubated with test compounds (this compound at 5 µmol/L), a negative control (DMSO), a positive destabilizer control (colchicine, 5 µmol/L), and a stabilizer control (paclitaxel, 3 µmol/L).
-
The reaction is initiated by raising the temperature to 37°C to induce polymerization.
-
Polymerization is monitored over time (e.g., every minute for 160 minutes) by measuring the increase in fluorescence (λEx/Em: 350/435 nm) using a microplate reader.
-
Data is quantified by calculating the area under the curve (AUC) for each condition, with a lower AUC indicating inhibition of polymerization.[4]
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Colchicine Competition Assay
This assay is used to determine if a compound binds to the colchicine-binding site on tubulin.[4]
-
Objective: To verify that this compound binds to the colchicine-binding site on β-tubulin.
-
Methodology:
-
Purified tubulin is pre-incubated with the test compound (this compound), a positive control known to bind the CBS (e.g., nocodazole), or a negative control that binds elsewhere (e.g., vincristine).[4]
-
Colchicine, which fluoresces upon binding to tubulin, is then added to the mixture.
-
After incubation, the fluorescence of the colchicine-tubulin complex is measured.
-
A reduction in fluorescence compared to the control (tubulin + colchicine only) indicates that the test compound has occupied the colchicine-binding site, preventing colchicine from binding.[4]
-
Cell Viability Assay (IC50)
This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
-
Objective: To determine the cytotoxic potency of this compound.
-
Methodology:
-
Glioblastoma cells (e.g., U87, LN-18) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of this compound (e.g., 4.5 nM to 10 µM) for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a metabolic indicator dye such as alamarBlue. The fluorescence or absorbance is proportional to the number of viable cells.
-
Data is normalized to vehicle-treated (DMSO) control cells, and IC50 values are calculated using non-linear regression analysis.[3]
-
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth.
-
Methodology (LN-18 Subcutaneous Model):
-
CB17 SCID mice are subcutaneously inoculated with LN-18 tumor cells.
-
Treatments begin once tumors reach a specified average volume (e.g., ~92 mm³).
-
Mice are randomized into cohorts: Vehicle control (e.g., 30% HP-β-CD), standard-of-care (TMZ, 25 mg/kg, 5 days on/2 off), and this compound (e.g., 7.5 mg/kg and 15 mg/kg, daily oral gavage).
-
Animal body weight, behavior, and tumor size are monitored regularly (e.g., three times a week).
-
The study endpoint is reached based on tumor volume limits or a pre-defined study duration. Efficacy is determined by comparing tumor growth rates between the treated and vehicle groups.
-
Overcoming Drug Resistance
A significant advantage of this compound is its ability to circumvent common mechanisms of multidrug resistance that limit the efficacy of many other chemotherapies.
-
Not a P-glycoprotein (P-gp) Substrate: P-gp is a drug efflux pump that actively removes foreign substances, including many MTAs, from the brain and from cancer cells. This compound is not a substrate for this pump (efflux ratio of 1.0), which contributes to its high brain penetration and retention in tumor cells.[3][6]
-
Activity Unaffected by βIII-Tubulin: Overexpression of the βIII-tubulin isotype is a well-known mechanism of clinical resistance to taxanes and vinca (B1221190) alkaloids. This compound's activity is not impacted by βIII-tubulin levels, making it a viable option for tumors that have developed this form of resistance.[4][5]
Caption: this compound bypasses common MTA resistance mechanisms.
Conclusion
This compound is a promising, orally bioavailable, and brain-penetrant tubulin destabilizer with potent activity against glioblastoma models. Its mechanism of action, centered on binding the colchicine site of β-tubulin, leads to mitotic arrest and apoptosis.[4] The comprehensive preclinical data highlights its ability to achieve therapeutic concentrations in the brain and exert significant anti-tumor efficacy, even in drug-resistant models.[4] Furthermore, its capacity to circumvent key drug resistance mechanisms positions this compound as a strong candidate for further development for the treatment of GBM and other central nervous system cancers.[2][4] The therapy is currently in preclinical development, with a projected Investigational New Drug (IND) filing in mid-2024.[6]
References
- 1. Reglagene receives FDA Orphan Drug Designation for innovative brain cancer treatment — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 2. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
RGN6024: A Brain-Penetrant Tubulin Destabilizer for the Treatment of Glioblastoma - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for RGN6024, a novel, orally bioavailable, and brain-penetrant small molecule tubulin destabilizer currently under investigation for the treatment of glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2][3] The poor prognosis for GBM patients underscores the urgent need for new therapeutic strategies that can effectively cross the blood-brain barrier (BBB).[1][2][3] Microtubule-targeting agents (MTAs) are a successful class of anticancer drugs; however, their utility for central nervous system cancers has been limited by their inability to penetrate the BBB.[1][2][3] this compound was specifically designed to overcome this limitation.[1][4]
Core Mechanism of Action
This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2][5] This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including mitosis, cell structure, and intracellular transport. The disruption of microtubule dynamics by this compound leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[1] A key advantage of this compound is its ability to circumvent common drug resistance mechanisms, such as overexpression of βIII-tubulin and P-glycoprotein (P-gp) drug efflux pumps.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound, demonstrating its potency, brain penetrance, and in vivo efficacy.
Table 1: In Vitro Potency of this compound in Glioblastoma Cell Lines
| Cell Line | Type | IC50 (nM) |
| U87 | Glioblastoma | 85[5] |
| LN-18 | Temozolomide-resistant Glioblastoma | 23[5] |
| BT142 | Glioblastoma | 120[5] |
| Various Glioma/GBM Cell Lines | Glioblastoma | 30 - 150[4] |
Table 2: In Vivo Brain Penetrance of this compound
| Animal Model | Administration | Dose | Cmax in Brain (ng/g) | Time to Cmax |
| Mouse | Oral | 30 mg/kg | 3,530 | 30 min[4][5] |
| Rat | Oral | Not Specified | 1,667 | Not Specified[1][2][3] |
| SD-1 Rat | Oral | Not Specified | 1,690 | Not Specified[5] |
Table 3: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Outcome |
| Temozolomide-resistant LN-18 (subcutaneous) | 7.5 mg/kg this compound (oral) | Daily | 80% reduction in tumor growth vs. control and temozolomide.[4][6] |
| Temozolomide-resistant LN-18 (subcutaneous) | 15 mg/kg this compound (oral) | Daily | Significant reduction in tumor growth.[1][2][3] |
| BT142 (orthotopic) | Not Specified | Not Specified | Suppression of tumor growth and significant prolongation of survival.[1][2][3] |
| Orthotopic Glioblastoma Mouse Model | 15 mg/kg (once daily), 15 mg/kg (twice daily), 20 mg/kg (once daily), 20 mg/kg (alternate days) this compound (oral) | Varied | Significant tumor growth inhibition compared to vehicle.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Tubulin Polymerization Assay
This assay biochemically confirms the microtubule-destabilizing activity of this compound.
-
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound and control compounds (e.g., colchicine (B1669291), nocodazole)
-
Temperature-controlled 96-well microplate spectrophotometer
-
-
Procedure:
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add this compound or control compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time. The inhibitory effect is quantified by comparing the maximum rate of polymerization (Vmax) or the final absorbance plateau of this compound-treated samples to the vehicle control.
-
Colchicine Competition Binding Assay
This assay determines if this compound binds to the colchicine-binding site on tubulin.
-
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will reduce this fluorescence enhancement.
-
Materials:
-
Purified tubulin
-
Colchicine
-
This compound, positive control (e.g., nocodazole), and negative control (e.g., vincristine)
-
Tris buffer (30 mM)
-
Fluorescence microplate reader
-
-
Procedure:
-
Incubate purified tubulin (e.g., 3 µM) with this compound or control compounds at various concentrations for a defined period (e.g., 60 minutes) at 37°C.
-
Add colchicine (e.g., 3 µM) to the mixture and incubate for an additional period to allow binding to reach equilibrium.
-
Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~435 nm).
-
Data Analysis: The reduction in fluorescence in the presence of this compound compared to the control (tubulin and colchicine alone) indicates competitive binding.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of this compound on glioblastoma cell lines.
-
Principle: A metabolic assay, such as the MTT or alamarBlue assay, is used to quantify the number of viable cells in culture after treatment with this compound.
-
Materials:
-
Glioblastoma cell lines (e.g., U87, LN-18, BT142)
-
Complete cell culture medium
-
This compound
-
MTT or alamarBlue reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed glioblastoma cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the MTT or alamarBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Immunocytochemistry for Microtubule Morphology
This method visualizes the effect of this compound on the microtubule network within cells.
-
Principle: Immunofluorescence staining with an antibody against α-tubulin allows for the visualization of the microtubule cytoskeleton by fluorescence microscopy.
-
Materials:
-
Glioblastoma cells grown on coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Imaging: Visualize and capture images of the microtubule network and nuclei using a fluorescence microscope. Disruption of the microtubule network will be apparent in this compound-treated cells compared to controls.
-
Orthotopic Glioblastoma Xenograft Model
This in vivo model assesses the efficacy of this compound in a brain tumor microenvironment.
-
Principle: Human glioblastoma cells are implanted into the brains of immunodeficient mice to create a tumor that more closely mimics the human disease.
-
Materials:
-
Human glioblastoma cell line (e.g., BT142)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Stereotactic apparatus for intracranial injection
-
This compound formulation for oral administration
-
Calipers for measuring subcutaneous tumors (if applicable)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
-
Procedure:
-
Surgically implant human glioblastoma cells into the striatum of anesthetized mice using a stereotactic frame.
-
Allow the tumors to establish, which can be monitored by bioluminescence imaging or clinical signs.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally according to the desired dosing schedule.
-
Monitor tumor growth (e.g., via imaging) and the overall health and survival of the mice.
-
Data Analysis: Compare tumor growth rates and survival times between the this compound-treated and vehicle control groups.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Experimental Workflow: In Vitro Characterization
Caption: Experimental workflow for the in vitro characterization of this compound.
Experimental Workflow: In Vivo Evaluation
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RGN6024: A Technical Guide to its Blood-Brain Barrier Penetration and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most challenging cancers to treat, largely due to the formidable obstacle of the blood-brain barrier (BBB). The BBB's highly selective permeability restricts the entry of most therapeutic agents into the brain, rendering many otherwise potent drugs ineffective against central nervous system (CNS) malignancies.[1][2][3] Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy; however, their utility for brain tumors has been limited by their inability to cross the BBB.[1][2][3]
RGN6024 is an investigational, orally bioavailable, small-molecule tubulin destabilizer specifically engineered to overcome this limitation.[1][4] Preclinical studies have demonstrated its ability to effectively penetrate the BBB and exert potent antitumor activity in GBM models.[1][5] This technical guide provides an in-depth overview of the pivotal studies that have characterized the BBB penetration and preclinical efficacy of this compound, offering a valuable resource for researchers in the field of neuro-oncology and drug development.
Mechanism of Action: Tubulin Destabilization
This compound functions as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][3][5] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton involved in critical processes such as cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by this compound leads to G2/M phase cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells.[5] A key advantage of this compound is that its activity is not impeded by the overexpression of βIII-tubulin or P-glycoprotein (P-gp) efflux pumps, common mechanisms of resistance to other MTAs.[1][3][5]
Blood-Brain Barrier Penetration Studies
A defining feature of this compound is its demonstrated ability to cross the blood-brain barrier. This has been evaluated through both in vitro and in vivo models.
In Vitro Permeability
An in vitro model using Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCK) is a standard method to assess the potential of a compound to be a substrate for the P-gp efflux pump, a key component of the BBB.[6][7][8][9] In this assay, this compound exhibited an efflux ratio of 1, indicating that it is not a substrate for P-gp and is likely to have high BBB permeability.[4]
In Vivo Pharmacokinetics and Brain Distribution
Pharmacokinetic studies in rodents have confirmed the excellent brain penetration of this compound following oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (Oral) | Cmax in Brain (ng/g) | Cmax in Plasma (ng/mL) | Time to Cmax in Brain |
| Mouse | 30 mg/kg | 3,530[1][4][5] | 16,555 | 30 minutes[4] |
| Rat | 15 mg/kg | 1,667[1][5] | Not Reported | Not Reported |
Data compiled from multiple preclinical studies.[1][4][5]
These studies highlight the rapid and significant accumulation of this compound in the brain tissue of both mice and rats after oral dosing.
Preclinical Efficacy in Glioblastoma Models
The potent in vitro activity of this compound against GBM cell lines and its ability to penetrate the BBB have translated into significant anti-tumor efficacy in preclinical xenograft models.
In Vitro Potency
This compound has demonstrated low to mid-nanomolar IC50 values in viability assays against a panel of human glioblastoma cell lines.[1][3][5]
Table 2: In Vitro Potency of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) |
| U87 | 85 |
| LN-18 | 23 |
| BT142 | 120 |
| Other Glioma/GBM Cell Lines | 30 - 150[4] |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
In Vivo Efficacy in Xenograft Models
The efficacy of this compound has been evaluated in both subcutaneous and orthotopic GBM xenograft models in mice.
In a subcutaneous xenograft model using the temozolomide-resistant LN-18 GBM cell line, oral administration of this compound at doses of 7.5 mg/kg and 15 mg/kg resulted in a significant reduction in tumor growth.[1][3][5] Notably, at a dose of 7.5 mg/kg, this compound led to an 80% reduction in tumor growth compared to both control and temozolomide-treated groups.[4]
Furthermore, in a more clinically relevant orthotopic murine model using BT142 GBM cells, this compound treatment suppressed tumor growth and significantly prolonged the survival of the animals.[1][3][5]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Tubulin Polymerization Assay
This assay is designed to measure the effect of a compound on the in vitro assembly of microtubules.
-
Reagent Preparation: A tubulin reaction mix is prepared and kept on ice until use.[5]
-
Compound Addition: this compound or control compounds (e.g., colchicine, paclitaxel) are added to a 96-well plate.[5][10]
-
Incubation: The plate is incubated at 37°C for 1 minute.[5]
-
Initiation of Polymerization: The tubulin reaction mix is added to each well to initiate polymerization.[5]
-
Fluorescence Reading: The fluorescence, which is proportional to the extent of tubulin polymerization, is measured every minute for 160 minutes at an excitation wavelength of 350 nm and an emission wavelength of 435 nm.[5][10]
-
Data Analysis: The area under the curve (AUC) is calculated from the polymerization curves to quantify the extent of microtubule formation.[5][10]
MDR1-MDCK Permeability Assay
This assay assesses the potential of a compound to be transported by the P-gp efflux pump.
-
Cell Culture: MDR1-MDCK cells are seeded on Transwell inserts and cultured for 3-5 days to form a confluent monolayer.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER), with a value of ≥83 Ω·cm² being acceptable.[5]
-
Compound Application: A solution containing this compound is added to the donor (apical or basolateral) chamber.[5]
-
Transport Experiment: The transport of this compound across the cell monolayer is assessed by collecting samples from the receiver chamber at specific time points.
-
Quantification: The concentration of this compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC/MS-MS).[5]
-
Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) are calculated.
Rodent Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
-
Animal Models: Studies are conducted in male ICR mice (6-8 weeks old) and Sprague Dawley rats (6-9 weeks old).[5]
-
Formulation and Dosing: this compound is formulated in 30% HP-β-CD in saline for oral administration.[5]
-
Sample Collection: Plasma and brain samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours for rats).[5]
-
Sample Preparation: Brain tissue is homogenized with a solution of MeOH/15 mmol/L PBS (1:2 v/v).[5]
-
Analysis: The concentration of this compound in plasma and brain homogenates is determined by LC/MS-MS.[5]
Orthotopic Glioblastoma Xenograft Model
This model recapitulates the growth of human GBM in the mouse brain, providing a robust platform for evaluating therapeutic efficacy.
-
Cell Implantation: Luciferase-expressing BT142 human glioma cells are surgically injected into the caudate nucleus of female BALB/c nude mice.[5]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively via bioluminescence imaging.[11]
-
Treatment: Once tumors are established, mice are treated with this compound or vehicle via oral gavage according to the specified dosing schedule.[11]
-
Efficacy Endpoints: Treatment efficacy is assessed by measuring changes in tumor volume (bioluminescence signal) and overall survival of the animals.[11]
Conclusion
This compound represents a promising therapeutic candidate for glioblastoma, a disease with a dire prognosis. Its unique ability to penetrate the blood-brain barrier and its potent tubulin-destabilizing activity address two of the major challenges in treating this devastating cancer. The comprehensive preclinical data summarized in this guide provide a strong rationale for the continued clinical development of this compound as a novel treatment for glioblastoma and potentially other CNS malignancies. An Investigational New Drug (IND) filing for this compound is anticipated in mid-2024, paving the way for human clinical trials.[4]
References
- 1. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. enamine.net [enamine.net]
- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Efficacy of RGN6024 in Glioblastoma Multiforme (GBM) Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro potency of RGN6024, a novel brain-penetrant small-molecule tubulin destabilizer, in glioblastoma multiforme (GBM) cell lines. The document details the quantitative efficacy, experimental methodologies, and the underlying mechanism of action of this compound, offering valuable insights for researchers in neuro-oncology and cancer drug development.
Quantitative Assessment of In Vitro Potency
This compound demonstrates significant anti-proliferative activity against a panel of human GBM cell lines, with IC50 values in the low to mid-nanomolar range. The compound's efficacy extends to temozolomide-resistant models, highlighting its potential to address current therapeutic challenges in GBM.
| Cell Line | Description | IC50 (nmol/L) | Reference |
| U87 | Human primary glioblastoma cell line | 85 | [1] |
| LN-18 | Human glioblastoma cell line, temozolomide-resistant | 23 | [1] |
| BT142 | Glioblastoma cell line | 120 | [1] |
Mechanism of Action: Tubulin Destabilization and Mitotic Arrest
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[2][3] The compound binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]
Detailed Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound in GBM cell lines.
Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Culture:
-
U87 and LN-18 GBM cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 3,000-4,000 cells per well and allowed to adhere overnight.
-
This compound is serially diluted to various concentrations and added to the wells. A vehicle control (DMSO) is also included.
-
Plates are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Fluorescence or luminescence is measured using a plate reader.
-
IC50 values are calculated from dose-response curves using non-linear regression analysis.
-
Tubulin Polymerization Assay
This assay biochemically confirms the inhibitory effect of this compound on microtubule formation.
-
Reagents:
-
Purified tubulin
-
Polymerization buffer
-
GTP
-
This compound and control compounds (e.g., colchicine)
-
-
Assay Procedure:
-
A reaction mixture containing tubulin, polymerization buffer, and GTP is prepared.
-
This compound or control compounds are added to the reaction mixture at various concentrations.
-
The mixture is incubated at 37°C to induce polymerization.
-
The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.
-
The rate of polymerization is determined, and the inhibitory effect of this compound is quantified.
-
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.
-
Cell Preparation and Treatment:
-
GBM cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for 24 hours.
-
-
Staining and Analysis:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Conclusion
This compound is a potent inhibitor of GBM cell proliferation in vitro. Its mechanism of action, involving the disruption of microtubule polymerization and subsequent cell cycle arrest, is well-defined. The provided data and protocols offer a solid foundation for further preclinical investigation of this compound as a promising therapeutic agent for glioblastoma.
References
RGN6024 Binding Affinity to the Colchicine Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer developed for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3] Microtubule-targeting agents (MTAs) are a successful class of cancer therapeutics; however, their use for central nervous system cancers is limited by their inability to cross the blood-brain barrier (BBB).[1][2] this compound was specifically designed to overcome this limitation.[3] This document provides a detailed overview of the binding characteristics of this compound to the colchicine-binding site on β-tubulin, summarizing key quantitative data and experimental methodologies. This compound inhibits microtubule polymerization, leading to G2–M cell cycle arrest in glioblastoma cells.[1][4]
Quantitative Binding and Activity Data
The binding affinity and cytotoxic potency of this compound have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of this compound to Tubulin
| Parameter | Value (µmol/L) | Method | Source |
| Kd | 6.7 | Surface Plasmon Resonance (SPR) | [5] |
Table 2: In Vitro Potency of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nmol/L) | Assay Type | Source |
| U87 | 85 | Viability Assay | [5] |
| LN-18 | 23 | Viability Assay | [5] |
| BT142 | 120 | Viability Assay | [5] |
| Glioma/GBM Panel | 30 - 150 | Viability Assay | [3] |
Experimental Protocols
Confirmation of this compound's binding to the colchicine (B1669291) site and its effect on tubulin polymerization has been achieved through several key experiments. The methodologies for these assays are detailed below.
Colchicine Competition Assay
This assay is designed to determine if a compound binds to the colchicine-binding site on tubulin by measuring the displacement of colchicine.
-
Principle: The fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will prevent colchicine from binding, thus reducing the fluorescence signal.[1]
-
Protocol:
-
Unlabeled porcine tubulin (20 µmol/L) is incubated with the test compound (this compound at 50 µmol/L), a positive control (nocodazole, 50 µmol/L), a negative control (vincristine, 50 µmol/L), or DMSO.[1]
-
The mixture is incubated at 37°C.[1]
-
Colchicine is added to a final concentration of 10 µmol/L and incubated further.[1]
-
The fluorescence of the colchicine-tubulin complex is measured using a microplate reader with excitation and emission wavelengths of 380 nm and 435 nm, respectively.[1]
-
A reduction in fluorescence compared to the DMSO control indicates competitive binding at the colchicine site.[1]
-
Tryptophan Fluorescence-Quenching Assay
This method is employed to determine the binding affinity (Kd) of a ligand to a protein by measuring changes in the intrinsic fluorescence of tryptophan residues.
-
Principle: When a ligand binds to a protein, it can cause a conformational change that quenches the fluorescence of nearby tryptophan residues. The degree of quenching is dependent on the ligand concentration and can be used to calculate the dissociation constant (Kd).
-
Protocol:
-
Purified tubulin (2 µmol/L) is incubated with varying concentrations of this compound (up to 50 µmol/L) for 45 minutes.[1][6]
-
The intrinsic tryptophan fluorescence is measured using a microplate reader with excitation and emission wavelengths of 295 nm and 335 nm, respectively.[1][6]
-
The Kd value is determined by fitting the fluorescence quenching data to a suitable binding model.[1]
-
N,N'-ethylenebis(iodoacetamide) (EBI) Competition Assay
This cell-based assay provides further evidence of binding within the colchicine pocket.
-
Principle: EBI is a bifunctional reagent that cross-links two specific cysteine residues within the colchicine-binding pocket of β-tubulin. This creates a β-tubulin adduct with a higher molecular weight, which can be detected by Western blot.[1][7] Compounds that bind to the colchicine site will physically block EBI from accessing these residues, thus inhibiting the formation of the adduct.[1]
-
Protocol:
-
MCF-7 cells are treated with the test compound (this compound at 50 µmol/L) for 2 hours.[1]
-
The cells are then treated with EBI (100 µmol/L) for an additional 1.5 hours.[1]
-
Cells are lysed, and the proteins are separated by SDS-PAGE.[1]
-
A Western blot is performed using an antibody against β-tubulin.[1]
-
Inhibition of the EBI–β-tubulin adduct, which appears as a second, higher molecular weight band, indicates that the compound binds to the colchicine site.[1]
-
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Principle: A fluorescent reporter is used that incorporates into polymerizing tubulin, resulting in an increase in fluorescence that is proportional to the extent of microtubule formation.[1]
-
Protocol:
-
Purified tubulin is incubated with the test compound (this compound at 5 µmol/L), a destabilizing control (colchicine, 5 µmol/L), a stabilizing control (paclitaxel, 3 µmol/L), or DMSO.[1][6]
-
Fluorescence is measured every minute for approximately 160 minutes using a microplate reader (Ex/Em: 350/435 nm).[1][6]
-
The Area Under the Curve (AUC) is calculated from the polymerization curves to quantify the total amount of microtubule formation.[1][6] this compound and colchicine show a significant reduction in AUC compared to the DMSO control.[1]
-
Mechanism of Action: Microtubule Destabilization
This compound exerts its anti-cancer effects by directly interacting with the tubulin protein, a fundamental component of the cellular cytoskeleton. The binding of this compound to the colchicine site on β-tubulin interferes with the normal process of microtubule dynamics, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network is critical, as it halts the cell cycle in the G2/M phase, ultimately triggering cell death.
Conclusion
The data presented in this guide demonstrate that this compound is a potent tubulin-destabilizing agent that binds with high affinity to the colchicine site on β-tubulin.[1][5] This has been confirmed through multiple robust experimental methodologies, including competitive binding assays and direct measurement of tubulin polymerization. Its ability to potently inhibit the viability of glioblastoma cell lines at nanomolar concentrations, combined with its designed brain-penetrant properties, underscores its potential as a promising therapeutic candidate for the treatment of GBM and other central nervous system malignancies.[2][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Early ADME Properties of RGN6024: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer currently under preclinical development for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2] A significant challenge in treating GBM is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain.[1] this compound has been specifically designed to overcome this barrier and has demonstrated potent in vitro and in vivo efficacy against GBM models.[1][2] This technical guide provides an in-depth summary of the early Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, which are crucial for its development as a clinical candidate.
Core ADME Properties
This compound exhibits a promising early ADME profile, indicating its potential for oral bioavailability and effective central nervous system (CNS) penetration.[3] The key in vitro and in vivo ADME parameters are summarized below.
Data Presentation
Table 1: In Vitro ADME Properties of this compound
| Parameter | Value | Species/System |
| Solubility | ||
| Kinetic Solubility (PBS, pH 7.4) | 5.24 µmol/L | N/A |
| Permeability | ||
| MDR1-MDCK Efflux Ratio | 1 | Canine |
| Distribution | ||
| Plasma Protein Binding | 98.8% | Mouse |
| 97.3% | Human | |
| Metabolism | ||
| Liver Microsomal Stability (t½) | 30 minutes | Mouse |
| 131 minutes | Human |
Table 2: In Vivo Pharmacokinetic Properties of this compound (Oral Dosing)
| Parameter | Value | Species | Dose |
| Mouse (ICR) | |||
| Cmax (Plasma) | 7,020 ng/mL | ICR Mouse | 30 mg/kg |
| t½ (Plasma) | 2.6 hours | ICR Mouse | 30 mg/kg |
| AUC (Plasma) | 17,900 hr·ng/mL | ICR Mouse | 30 mg/kg |
| Cmax (Brain) | 3,530 ng/g | ICR Mouse | 30 mg/kg |
| Rat (Sprague Dawley) | |||
| Cmax (Plasma) | 16,555 ng/mL | SD-1 Rat | 15 mg/kg |
| Cmax (Brain) | 1,667 ng/g | SD-1 Rat | 15 mg/kg |
Data sourced from:[2][3][4][5]
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are described below.
Kinetic Solubility Assay
The kinetic solubility of this compound was determined in a phosphate (B84403) buffer system at pH 7.4.[3]
-
A 100 mmol/L stock solution of this compound in 1% DMSO was prepared.
-
4 µL of the stock solution was added to 396 µL of 100 mmol/L phosphate buffer, resulting in a final DMSO concentration of 1%.
-
The mixture was shaken at 1,000 rpm for 1 hour at room temperature.
-
The sample was then filtered using a Millipore filter plate.
-
The filtrate was collected, diluted 10-fold with DMSO, and analyzed by LC/MS-MS to determine the concentration of the dissolved compound.[3]
MDR1-MDCK Permeability Assay
The cellular permeability of this compound was assessed using the multidrug-resistant-1 Madin-Darby canine kidney (MDR1-MDCK) cell line, a common in vitro model for predicting BBB penetration.[1][3]
-
MDR1-MDCK cells were seeded on 96-well transport inserts and cultured to form a confluent monolayer.
-
The integrity of the cell monolayer was verified by measuring the transepithelial electrical resistance (TEER), with a value of ≥83 Ω·cm² required for the experiment to proceed.[3]
-
A donor solution containing 2 mmol/L of this compound in Hank's balanced salt solution buffer with a final DMSO concentration of 0.4% was prepared.
-
The donor solution was added to the apical (A) or basolateral (B) side of the cell monolayer, and the appearance of the compound on the opposite side was measured over time.
-
Samples from both the donor and receiver compartments were collected after a 120-minute incubation at 37°C with 5.0% CO₂.[3]
-
The concentration of this compound in the samples was quantified by LC/MS-MS.[3]
-
The apparent permeability (Papp) was calculated, and the efflux ratio (Papp B-A / Papp A-B) was determined. An efflux ratio of 1 indicates that the compound is not a substrate for the MDR1 efflux pump.[1]
Plasma Protein Binding Assay
The extent of this compound binding to plasma proteins was determined using a dialysis method.[3]
-
Dialysis chambers were used with a donor side and a receiver side.
-
The receiver side was filled with 100 µL of blank dialysis buffer.
-
The donor side was filled with 100 µL of mouse or human plasma containing 1 µmol/L of this compound (final DMSO concentration of 0.2%).
-
The chambers were incubated at 37°C for 5 hours on an orbital shaker.
-
At 0 and 5 hours, aliquots were taken from both the donor and receiver sides.
-
Plasma proteins were precipitated, and the supernatant was analyzed by LC/MS-MS to determine the concentration of unbound this compound.[3]
Liver Microsomal Stability Assay
The metabolic stability of this compound was evaluated in mouse and human liver microsomes.[3]
-
A reaction mixture was prepared containing this compound, liver microsomes (0.5 mg/mL), and buffer on ice.
-
The mixture was pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of NADPH.
-
Aliquots of the reaction mixture were taken at various time points (e.g., 5, 15, 30, and 60 minutes).
-
The reaction was stopped by adding a precipitation solution.
-
The samples were centrifuged, and the supernatant was analyzed by LC/MS-MS to quantify the remaining amount of this compound over time.[3]
-
The half-life (t½) was then calculated.
Mandatory Visualizations
Mechanism of Action: Tubulin Polymerization Inhibition
This compound functions as a microtubule-targeting agent by binding to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubules and subsequent cell cycle arrest at the G₂–M phase.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: RGN6024 Oral Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral dosing protocols for the novel, brain-penetrant, small-molecule tubulin destabilizer, RGN6024, in various mouse models of glioblastoma (GBM). The following sections detail the mechanism of action, pharmacokinetic profiles, and established experimental protocols to guide preclinical research and development.
Mechanism of Action
This compound is a microtubule-targeting agent that functions by destabilizing tubulin polymerization.[1][2] It specifically binds to the colchicine-binding pocket of β-tubulin, leading to G₂–M cell cycle arrest in glioblastoma cells.[1] A key advantage of this compound is its ability to circumvent common drug resistance mechanisms, such as overexpression of βIII-tubulin.[1] Furthermore, it has demonstrated the ability to cross the blood-brain barrier (BBB), a critical feature for treating central nervous system cancers like GBM.[1][3][4][5]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound signaling pathway in cancer cells.
Pharmacokinetic Profile
Pharmacokinetic studies in male ICR mice have demonstrated the oral bioavailability and brain penetrance of this compound.[1]
| Parameter | Intravenous (3 mg/kg) | Oral (30 mg/kg) |
| Formulation | 0.6 mg/mL in 10.5% HP-β-CD in saline | 3 mg/mL in 30% HP-β-CD in saline |
| Mouse Strain | Male ICR (6-8 weeks old) | Male ICR (6-8 weeks old) |
| Number of Mice | n = 3 per group | n = 3 per group |
| Plasma Cmax | - | - |
| Brain Cmax | - | 3,530 ng/g |
| Time to Brain Cmax | - | 30 minutes |
Table 1: Pharmacokinetic Parameters of this compound in ICR Mice.[1]
Efficacy Studies
This compound has shown significant efficacy in reducing tumor growth in both subcutaneous and orthotopic xenograft mouse models of glioblastoma.
Subcutaneous Xenograft Model (LN-18)
In a temozolomide-resistant LN-18 GBM xenograft model using female CB17 SCID mice, orally administered this compound demonstrated a significant reduction in tumor growth.[1]
| Dose Group | Dosing Schedule | Vehicle | Tumor Growth Reduction |
| 7.5 mg/kg this compound | Once daily | 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline | Significant reduction |
| 15 mg/kg this compound | Once daily | 30% HP-β-CD in saline | Significant reduction |
| 25 mg/kg this compound | 5 days on / 2 days off | 30% HP-β-CD in saline | Significant reduction |
| 25 mg/kg Temozolomide | 5 days on / 2 days off | 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) | Similar to vehicle |
Table 2: Efficacy of Oral this compound in LN-18 Xenograft Model.[6]
Orthotopic Xenograft Model (BT142)
In an orthotopic murine model using female BALB/c nude mice with BT142 GBM cells, this compound suppressed tumor growth and significantly prolonged survival.[1]
| Dose Group | Dosing Schedule | Vehicle | Outcome |
| 15 mg/kg this compound | Once daily | 30% HP-β-CD | Significantly prolonged survival |
| 15 mg/kg this compound | Twice daily | 30% HP-β-CD | Significantly prolonged survival |
| 20 mg/kg this compound | Once daily | 30% HP-β-CD | Significantly prolonged survival |
| 20 mg/kg this compound | Alternate days | 30% HP-β-CD | Significantly prolonged survival |
Table 3: Efficacy of Oral this compound in Orthotopic BT142 Model.[1][7]
Experimental Protocols
This compound Formulation for Oral Administration
This compound is formulated for oral administration at a concentration of 3 mg/mL in a solution of 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[1]
Oral Dosing Procedure in Mice
The following workflow outlines the general procedure for oral administration of this compound to mice.
Caption: Experimental workflow for oral dosing of this compound.
Maximum Tolerated Dose (MTD) Study
An MTD study was performed in male ICR mice (6-8 weeks old) to determine the safety profile of this compound.
-
Doses: 0, 10, 30, and 100 mg/kg.
-
Administration: Once daily for 5 days by oral gavage.
-
Monitoring: Animal weight and physical state were monitored for the 5 days of treatment and for 5 days post-administration.
-
MTD Definition: The highest dose at which no mouse lost more than 20% of its body weight.[1]
Pharmacokinetic Sample Collection and Analysis
For pharmacokinetic analysis, plasma and brain samples were collected at various time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours).[1] The concentration of this compound in the samples was determined using Liquid Chromatography with tandem mass spectrometry (LC/MS-MS).[1]
In Vivo Efficacy Study in Xenograft Models
-
Tumor Cell Implantation:
-
Subcutaneous: LN-18 tumor cells are inoculated subcutaneously into the flank of CB17 SCID mice.
-
Orthotopic: BT142-Luc cells are implanted intracranially in BALB/c nude mice.[1]
-
-
Treatment Initiation: Treatment begins when tumors reach a specified volume (e.g., approximately 92 mm³ for subcutaneous models).
-
Dosing: Mice are dosed orally with this compound or vehicle according to the schedules outlined in Tables 2 and 3. Dosing volume is adjusted based on body weight (e.g., 10 µL/g).[1]
-
Monitoring: Tumor growth is monitored regularly (e.g., three times a week for subcutaneous models, twice weekly via bioluminescent imaging for orthotopic models).[1] Body weight and general health of the animals are also monitored.[1]
-
Endpoint: The study concludes after a predetermined period (e.g., 15 days for the LN-18 model, 49 days for the BT142 model) or when humane endpoints are reached.[1][6]
These protocols and data provide a solid foundation for the design and execution of preclinical studies involving the oral administration of this compound in mouse models of glioblastoma. Researchers should adapt these protocols to their specific experimental needs while adhering to institutional animal care and use guidelines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following RGN6024 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer with significant potential for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer.[1][2][3] As a microtubule-targeting agent (MTA), this compound disrupts the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines. The described methodologies are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50), which are crucial for the preclinical evaluation of this promising therapeutic candidate.
Introduction
Glioblastoma remains a formidable challenge in oncology due to its aggressive nature and the limited efficacy of current treatments.[1][3] A significant hurdle for many potential therapeutics is their inability to cross the blood-brain barrier (BBB).[1][2][3] this compound has been specifically designed to overcome this limitation, demonstrating excellent brain penetrance in preclinical models.[1][3][4]
The mechanism of action for this compound involves its binding to the colchicine-binding site on β-tubulin, which leads to the destabilization of microtubules.[2][4] This disruption of microtubule dynamics inhibits polymerization, ultimately causing cell cycle arrest in the G2/M phase and subsequent cell death in cancer cells.[4][5] this compound has shown potent, nanomolar efficacy against various human GBM cell lines in vitro.[1][4]
This document outlines a detailed protocol for a common and reliable method to assess cell viability in response to this compound treatment: the resazurin (B115843) reduction assay (commercially available as alamarBlue®). Additionally, an alternative ATP-based assay (such as CellTiter-Glo®) is mentioned, as it has also been used to evaluate this compound's effects.[4]
Signaling Pathway and Mechanism of Action
This compound's primary molecular target is tubulin, a key protein in the formation of microtubules. By binding to the colchicine (B1669291) site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules. This interference with microtubule dynamics has profound downstream effects, leading to the arrest of the cell cycle at the G2/M phase and ultimately, apoptosis.
References
- 1. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tubulin Polymerization Assay with RGN6024
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell structure.[1] The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anticancer therapeutics.[2]
Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents.[1] RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer that has shown significant potential in the treatment of glioblastoma.[3][4] It exerts its effect by binding to the colchicine-binding pocket of β-tubulin, thereby inhibiting tubulin polymerization and leading to G2–M cell cycle arrest.[3][5]
These application notes provide a comprehensive protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of this compound. This fluorescence-based assay is a robust method for screening and characterizing compounds that modulate microtubule dynamics.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be tracked by incorporating a fluorescent reporter molecule that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[6] The polymerization of tubulin typically follows a sigmoidal curve, characterized by a nucleation phase (lag phase), a growth phase (polymerization), and a steady-state equilibrium.[1] Tubulin destabilizing agents like this compound are expected to inhibit the rate and extent of this polymerization in a concentration-dependent manner.[1][3]
Data Presentation
The inhibitory effect of this compound on tubulin polymerization can be quantified and compared with controls. The area under the curve (AUC) of the polymerization curve is a reliable measure of microtubule formation.[3][7]
| Compound | Concentration (µM) | Mean Area Under the Curve (AUC) | Standard Deviation (SD) |
| DMSO (Vehicle) | N/A | [Value] | [Value] |
| This compound | 5 | [Value] | [Value] |
| Colchicine (B1669291) (Positive Control) | 5 | [Value] | [Value] |
| Paclitaxel (B517696) (Stabilizing Agent) | 3 | [Value] | [Value] |
Note: The values in this table are representative and should be determined experimentally.
Experimental Protocols
This section details the protocol for a fluorescence-based tubulin polymerization assay to evaluate the effect of this compound.
Materials and Reagents
-
Purified Tubulin (e.g., porcine brain tubulin, >99% pure)[6][8]
-
This compound
-
Colchicine (destabilizing control)[3]
-
Paclitaxel (stabilizing control)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6][8]
-
Guanosine-5'-triphosphate (GTP)[9]
-
Glycerol[1]
-
Temperature-controlled fluorescence plate reader[3]
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
Prepare stock solutions of colchicine and paclitaxel in DMSO.[3]
-
Prepare the Tubulin Polymerization Mix on ice: General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter (e.g., 10 µM DAPI).[1][2]
-
Reconstitute lyophilized tubulin in the Tubulin Polymerization Mix to a final concentration of 2-3 mg/mL. Keep the tubulin on ice at all times.[1][8]
-
-
Assay Setup:
-
Initiation and Data Acquisition:
-
To initiate polymerization, add 50 µL of the cold tubulin polymerization mix to each well.[3]
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.[2]
-
Measure the fluorescence intensity every minute for 160 minutes.[3][7] Recommended excitation and emission wavelengths for a DAPI-like reporter are approximately 350 nm and 435 nm, respectively.[3][7]
-
Data Analysis
-
Plot the fluorescence intensity against time for each experimental condition.
-
Calculate the Area Under the Curve (AUC) for each polymerization curve using appropriate software (e.g., GraphPad Prism).[3][7]
-
Normalize the AUC values of the compound-treated wells to the DMSO vehicle control.
-
To determine the IC50 value, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fit the data to a dose-response curve.[2]
Mandatory Visualizations
Caption: Mechanism of this compound-induced tubulin destabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tubulin polymerization assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating RGN6024 Efficacy in an Orthotopic Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of RGN6024, a brain-penetrant small-molecule tubulin destabilizer, using an orthotopic xenograft model of glioblastoma (GBM). The protocols outlined below are based on preclinical studies of this compound and are intended to guide researchers in the design and execution of similar efficacy studies.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches.[1][2] A significant challenge in treating GBM is the blood-brain barrier (BBB), which restricts the penetration of many chemotherapeutic agents into the brain.[1][2] this compound is a novel microtubule-targeting agent specifically designed to cross the BBB.[1][3] It functions as a tubulin destabilizer by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent cancer cell death.[1] Preclinical studies have demonstrated the potency of this compound against human GBM cell lines and its efficacy in both subcutaneous and orthotopic xenograft models.[1] This document focuses on the orthotopic model, which more accurately recapitulates the tumor microenvironment of human GBM.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.
Caption: Mechanism of action of this compound in cancer cells.
Experimental Protocols
Cell Line and Culture
-
Cell Line: BT142-Luc, a human glioblastoma cell line engineered to express luciferase for bioluminescence imaging.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency. Use trypsin-EDTA to detach cells and re-seed at an appropriate density.
Orthotopic Xenograft Model Establishment
This protocol details the stereotactic inoculation of BT142-Luc cells into the brains of immunodeficient mice.
-
Animal Model: 6- to 8-week-old female BALB/c nude mice.
-
Cell Preparation:
-
Harvest BT142-Luc cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in a sterile solution of 20% Matrigel in serum-free DMEM at a final concentration of 0.6 x 10^6 cells in a 3 µL volume.[1]
-
Keep the cell suspension on ice until injection.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using a sterile burr, create a 2-mm hole in the skull over the right brain hemisphere to target the caudate nucleus.[1]
-
Carefully lower a Hamilton syringe with the cell suspension to the target coordinates.
-
Slowly inject 3 µL of the cell suspension (0.6 x 10^6 cells) into the brain parenchyma.[1]
-
After injection, leave the needle in place for a few minutes to prevent reflux, then slowly withdraw it.
-
Close the incision with surgical sutures or staples.
-
Administer a post-operative analgesic, such as meloxicam, for pain management.[1]
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
This compound Efficacy Study
This protocol outlines the treatment and monitoring of tumor-bearing mice to evaluate the efficacy of this compound.
-
Tumor Growth Monitoring:
-
Monitor tumor growth and animal body weight twice weekly.[1]
-
Perform bioluminescence imaging (BLI) to quantify tumor burden. Anesthetize the mice and administer D-luciferin intraperitoneally. Image the animals using an in vivo imaging system.
-
-
Treatment Groups and Dosing:
-
Once tumors are established and reach a predetermined bioluminescence signal, randomize the mice into treatment groups (n=10 mice per group).[1]
-
Prepare this compound in a vehicle of 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[1]
-
Administer treatment orally via gavage. The dosing volume should be adjusted based on the individual animal's body weight (e.g., 10 µL/g).[1]
-
The study duration is 49 days.[1]
-
Treatment Groups:
-
-
Efficacy Endpoints:
-
Primary Endpoint: Overall survival. Monitor animals for signs of morbidity and euthanize when necessary.
-
Secondary Endpoint: Tumor growth inhibition, as measured by changes in bioluminescence signal over time.
-
Safety Assessment: Monitor body weight and general health of the animals throughout the study.
-
Experimental Workflow
The following diagram illustrates the key steps in the orthotopic xenograft efficacy study.
Caption: Workflow for this compound efficacy testing.
Data Presentation
Quantitative data from the efficacy study should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Potency of this compound in Glioblastoma Cell Lines
| Cell Line | Average IC50 (nmol/L) |
| U87 | 85 |
| LN-18 | 23 |
| BT142 | 120 |
Data extracted from preclinical studies.[4]
Table 2: this compound Efficacy in BT142 Orthotopic Xenograft Model
| Treatment Group | Dosing Schedule | Median Survival | Tumor Growth Inhibition |
| Vehicle Control | Once Daily | Baseline | - |
| This compound (15 mg/kg) | Once Daily | Significantly Increased | Significant |
| This compound (15 mg/kg) | Twice Daily | Significantly Increased | Significant |
| This compound (20 mg/kg) | Once Daily | Significantly Increased | Significant |
| This compound (20 mg/kg) | Alternate Days | Significantly Increased | Significant |
Summary of expected outcomes based on published data.[1][4] All treatment groups demonstrated significantly increased survival compared to the vehicle group.[4]
Table 3: Brain Penetrance of this compound in Mice
| Time Post-Dose (30 mg/kg oral) | Brain Concentration (ng/g) |
| 30 minutes | 3530 |
| 1 hour | 1690 |
| 4 hours | 734 |
Data from in vivo pharmacokinetic studies.[4]
Conclusion
The protocols and data presented provide a framework for evaluating the efficacy of this compound in a clinically relevant orthotopic xenograft model of glioblastoma. The ability of this compound to penetrate the BBB and inhibit tumor growth in this model underscores its potential as a therapeutic agent for this devastating disease.[1][4] Researchers utilizing these methods should adhere to all institutional and national guidelines for animal welfare.
References
Quantifying R-G-N-6024 Brain Concentration In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGN6024 is a novel, brain-penetrant small-molecule tubulin destabilizer showing promise for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2][3] A critical aspect of its preclinical development is the accurate quantification of its concentration within the brain tissue to ensure it reaches therapeutic levels at the target site. These application notes provide detailed protocols for quantifying this compound brain concentration in vivo, based on published preclinical studies. The protocols described herein are intended to guide researchers in designing and executing pharmacokinetic studies to evaluate this compound and similar brain-penetrant compounds.
Introduction
Glioblastoma presents a significant therapeutic challenge largely due to the blood-brain barrier (BBB), which restricts the entry of most chemotherapeutic agents into the brain.[1][2][3] Microtubule-targeting agents (MTAs) are a successful class of anti-cancer drugs; however, their utility for brain cancers is limited by their inability to cross the BBB.[1][2][3] this compound has been specifically designed to overcome this hurdle. It is a small-molecule tubulin destabilizer that binds to the colchicine-binding site of tubulin, demonstrating potent in vitro activity against GBM cell lines.[4] Preclinical studies have shown that this compound effectively penetrates the BBB in mouse and rat models, achieving significant concentrations in the brain after oral administration.[1][2][3]
This document outlines the methodologies for in vivo pharmacokinetic studies to determine the brain concentration of this compound, including animal models, dosing regimens, sample collection, and bioanalytical techniques.
Key Quantitative Data
The following tables summarize the reported in vivo brain concentrations of this compound in preclinical models.
Table 1: this compound Brain Concentration in ICR Mice Following a Single Oral Dose (30 mg/kg) [1][4]
| Time Point | Mean Brain Concentration (ng/g) |
| 30 minutes | 3,530 |
| 1 hour | 1,690 |
| 4 hours | 265 |
Table 2: Maximum Brain Concentration (Cmax) of this compound Following Oral Dosing [1][2][3]
| Animal Model | Cmax in Brain (ng/g) |
| Mouse | 3,530 |
| Rat | 1,667 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for quantifying its brain concentration.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the preclinical assessment of this compound.[1]
Protocol 1: In Vivo Brain Pharmacokinetic Study in Mice
Objective: To determine the concentration of this compound in the brain and plasma of mice at various time points after a single oral dose.
Materials:
-
Animals: 6- to 8-week-old male ICR mice (n=3 per time point).
-
Test Article: this compound.
-
Formulation Vehicle: 30% HP-β-CD in saline for oral administration.
-
Anesthesia and Analgesia: As per approved institutional animal care and use committee (IACUC) protocols.
-
Homogenization Buffer: (e.g., Phosphate Buffered Saline - PBS).
-
Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the experiment.
-
Dosing Formulation Preparation: Prepare a 3 mg/mL solution of this compound in 30% HP-β-CD in saline.
-
Dosing: Administer a single oral dose of 30 mg/kg this compound to each mouse.
-
Sample Collection:
-
At designated time points (e.g., 0.5, 1, and 4 hours) post-dosing, anesthetize the mice.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the mice with saline to remove blood from the brain.
-
Excise the brain, rinse with cold saline, blot dry, and record the weight.
-
Store all samples at -80°C until analysis.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate Preparation:
-
Thaw the brain tissue on ice.
-
Homogenize the brain tissue in a known volume of homogenization buffer.
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
A calibration curve should be established using standard solutions of this compound.
-
Protocol 2: Bioanalytical Method for this compound Quantification
Objective: To quantify the concentration of this compound in brain homogenate and plasma samples using LC-MS/MS.
Instrumentation:
-
Waters I class premier UPLC or equivalent.
-
SCIEX 6500+ QQQ system or equivalent.
-
ACQUITY UPLC BEH C18 column (130 Å, 1.7 µm, 2.1 mm × 50 mm) or equivalent.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the appropriate matrix (blank plasma or brain homogenate).
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples.
-
Perform a protein precipitation or liquid-liquid extraction to isolate this compound from the biological matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a fixed volume of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte using a suitable gradient elution on the C18 column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Discussion and Conclusion
The provided data and protocols demonstrate that this compound is a small molecule capable of penetrating the blood-brain barrier and achieving significant concentrations in the brain.[1][2][3][5] The ability to accurately quantify brain concentrations in vivo is paramount for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for predicting therapeutic efficacy. The LC-MS/MS method offers the necessary sensitivity and specificity for this purpose. Researchers investigating this compound or other CNS-targeted therapies can utilize these protocols as a foundation for their preclinical studies. Adherence to rigorous experimental design and validated bioanalytical methods will ensure the generation of high-quality data to support the continued development of these promising therapeutic agents.
References
Application Notes and Protocols: RGN6024 in LN-18 Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat brain tumors.[1] The blood-brain barrier (BBB) presents a significant obstacle, limiting the efficacy of many systemic chemotherapies.[1][2] RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer that has shown promise in preclinical models of GBM.[1][3] These application notes provide a detailed overview and protocols for utilizing the human glioblastoma cell line LN-18 in a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
This compound functions by binding to the colchicine-binding site of β-tubulin, leading to microtubule destabilization, G2-M cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] Its ability to cross the BBB makes it a particularly attractive candidate for the treatment of brain tumors.[1][2][3] The LN-18 cell line, derived from a human glioblastoma, is a well-characterized and commonly used model in GBM research.[4][5][6][7] Notably, it is known to be resistant to temozolomide (B1682018) (TMZ), the standard-of-care chemotherapy for GBM, making it a relevant model for studying novel therapeutic agents.[3][8]
This document outlines the mechanism of action of this compound, summarizes key in vivo efficacy data in the LN-18 xenograft model, and provides detailed protocols for cell culture, xenograft establishment, and drug administration.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Data Presentation
The following tables summarize the in vitro potency and in vivo efficacy of this compound in the context of the LN-18 glioblastoma model.
| Cell Line | IC50 (nM) |
| LN-18 | 23 |
| U87 | 85 |
| BT142 | 120 |
| Treatment Group | Dosage | Mean Tumor Volume Reduction vs. Vehicle (%) |
| This compound | 7.5 mg/kg | 80% |
| This compound | 15 mg/kg | Significant Reduction |
| Temozolomide (TMZ) | - | No significant reduction |
Experimental Protocols
LN-18 Cell Culture
Materials:
-
LN-18 cell line (ATCC® CRL-2610™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture LN-18 cells in DMEM supplemented with 5% FBS and 1% Penicillin-Streptomycin.[4][7]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add 0.25% Trypsin-EDTA and incubate for 5-15 minutes until cells detach.[4]
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding new flasks.
LN-18 Xenograft Model Establishment
Materials:
-
LN-18 cells (passage number < 20)
-
Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old
-
Serum-free DMEM
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Protocol:
-
Harvest LN-18 cells during their logarithmic growth phase. Ensure cell viability is >90% using a trypan blue exclusion assay.
-
Resuspend the cells in serum-free DMEM at a concentration of 1 x 10^7 cells/100 µL. For enhanced tumor formation, a 1:1 mixture of cell suspension and Matrigel can be used.
-
Anesthetize the mice according to your institution's IACUC-approved protocol.
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the flank.
-
Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
This compound In Vivo Efficacy Study
Materials:
-
LN-18 tumor-bearing mice (tumor volume ~100-150 mm³)
-
This compound
-
Vehicle (e.g., 30% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline)[1]
-
Oral gavage needles
-
Balance for weighing mice
-
Calipers for tumor measurement
Protocol:
-
Drug Preparation:
-
Prepare a stock solution of this compound in the vehicle. For example, to achieve a dose of 7.5 mg/kg in a 20g mouse with an administration volume of 10 µL/g, the concentration would be 0.75 mg/mL.
-
The formulation of this compound at 3 mg/mL in 30% HP-β-CD in saline has been used for oral administration.[1]
-
Prepare fresh dosing solutions daily.
-
-
Drug Administration:
-
Monitoring:
-
Monitor mouse body weight and tumor volume 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Observe the animals daily for any signs of distress or morbidity.
-
-
Endpoint Criteria:
-
Data Analysis:
-
At the end of the study, calculate the mean tumor volume for each treatment group.
-
Determine the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Humane endpoints should be clearly defined and strictly followed to minimize animal suffering. This includes monitoring for tumor size, body weight loss, and overall animal well-being. Euthanasia should be performed promptly when an animal reaches a humane endpoint.[5][6][10][11][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. animalcare.jhu.edu [animalcare.jhu.edu]
- 6. med.hku.hk [med.hku.hk]
- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article - Standard on Tumor Productio... [policies.unc.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. umaryland.edu [umaryland.edu]
- 12. services.anu.edu.au [services.anu.edu.au]
Application Note: Cell Cycle Analysis of Glioblastoma Cells Following RGN6024 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer with significant potential for the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] As a microtubule-targeting agent (MTA), this compound disrupts microtubule dynamics, which are crucial for various cellular processes, most notably mitosis.[3][4] This disruption leads to cell cycle arrest and subsequent inhibition of cancer cell proliferation.[3][4] This application note provides a detailed protocol for analyzing the cell cycle distribution of glioblastoma cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action
This compound functions by binding to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules.[3][4] This interference with microtubule polymerization inhibits the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[5][6] The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, ultimately causing the cells to arrest in the G2/M phase of the cell cycle.[3][5][6] This prolonged mitotic arrest can then trigger apoptotic cell death.
Data Presentation
Treatment of glioblastoma cell lines with this compound results in a significant accumulation of cells in the G2/M phase of the cell cycle. Experimental data demonstrates that treating U87 glioblastoma cells with 250 nmol/L of this compound for 48 hours leads to 72% of the cells arresting in the G2/M phase.[1][3]
Table 1: Cell Cycle Distribution of U87 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | ~60% | ~20% | ~20% |
| This compound (250 nM, 48h) | ~10% | ~18% | 72%[3] |
Note: The values for the vehicle control are representative and may vary between experiments. The significant increase in the G2/M population following this compound treatment is the key indicator of its mechanism of action.
Antiproliferative Activity of this compound
This compound exhibits potent antiproliferative activity against various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in the nanomolar range.
Table 2: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nmol/L) |
| U87 | 85[1] |
| LN-18 | 23[1] |
| BT142 | 120[1] |
Experimental Protocols
Cell Culture and Treatment
-
Culture glioblastoma cells (e.g., U87, LN-18) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed 400,000 cells into T25 tissue culture flasks.[3]
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 250 nmol/L) or with a vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).[3]
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the propidium iodide (PI) staining method to analyze DNA content.[7]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (0.04 mg/mL PI, 0.5 mg/mL RNase A in PBS).[3]
-
Flow cytometer
Procedure:
-
Harvesting and Fixation:
-
After treatment, harvest the cells using TrypLE or a similar dissociation reagent.[3]
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.[7]
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation.[7]
-
Fix the cells overnight at -20°C.[3] Fixed cells can be stored at -20°C for several weeks.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the fluorescence channel that detects PI (typically FL2-A or a similar channel).[9]
-
Gate out cell doublets and debris to ensure analysis of single cells.[9]
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
This compound is a potent microtubule-destabilizing agent that induces G2/M cell cycle arrest in glioblastoma cells. The provided protocol for cell cycle analysis using propidium iodide staining and flow cytometry is a reliable method to quantify the effects of this compound on cell cycle progression. This application note serves as a valuable resource for researchers investigating the mechanism of action of this compound and similar microtubule-targeting agents in cancer drug development.
References
- 1. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubule Disruption by RGN6024
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGN6024 is a novel, brain-penetrant small-molecule that functions as a microtubule destabilizer.[1][2][3] It exerts its biological effect by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately, apoptosis in cancer cells.[4] Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy; however, their efficacy against brain tumors like glioblastoma (GBM) is often limited by their inability to cross the blood-brain barrier (BBB).[1][2][3] this compound has been developed to overcome this limitation, demonstrating excellent BBB penetration and potent in vitro and in vivo activity against GBM cell lines.[1][2][3]
These application notes provide a detailed protocol for the immunofluorescent staining and visualization of microtubule disruption in glioblastoma cells following treatment with this compound.
Mechanism of Action of this compound
This compound is a tubulin-destabilizing agent that directly interferes with microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] They are in a constant state of dynamic instability, alternating between periods of polymerization (growth) and depolymerization (shrinkage). This compound binds to the colchicine-binding site on β-tubulin subunits, preventing their incorporation into growing microtubule polymers.[1][2][3] This inhibition of polymerization shifts the equilibrium towards depolymerization, leading to a net loss of microtubule structure. The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, triggers a cell cycle checkpoint at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[4]
Figure 1: Simplified signaling pathway of this compound-induced microtubule disruption.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in glioblastoma cell lines and its effect on tubulin polymerization.
Table 1: In Vitro Cell Viability (IC50) of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) |
| U87 | 85 |
| LN-18 | 23 |
| BT142 | 120 |
Data compiled from multiple sources.
Table 2: In Vitro Tubulin Polymerization Assay
| Treatment | Effect on Tubulin Polymerization |
| DMSO (Control) | Normal Polymerization |
| This compound (5 µM) | Inhibition |
| Colchicine (5 µM) | Inhibition |
| Paclitaxel (3 µM) | Enhancement |
This table summarizes the qualitative results from a fluorescence-based in vitro tubulin polymerization assay.[1]
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing microtubule disruption in U87 glioblastoma cells treated with this compound.
Materials:
-
U87 Glioblastoma Cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary Antibody: Mouse anti-β-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate
-
Hoechst 33342
-
Mounting Medium
-
Glass coverslips
-
Microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture and Treatment:
-
Plate U87 cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO for the vehicle control.[1]
-
Incubate the cells for the desired time period (e.g., 48 hours).[1]
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by adding 1% BSA in PBS to each well and incubating for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-β-tubulin antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add Hoechst 33342 diluted in PBS to each well and incubate for 5-10 minutes at room temperature in the dark.[1]
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish.
-
Allow the mounting medium to cure.
-
Visualize the cells using a fluorescence microscope. Images can be captured using a high-content imaging system like the Operetta CLS.[1]
-
Figure 2: Experimental workflow for immunofluorescence staining of microtubules.
Expected Results
In vehicle-treated (DMSO) U87 cells, immunofluorescence staining will reveal a well-organized and extensive network of filamentous microtubules throughout the cytoplasm. In contrast, cells treated with this compound will exhibit a dose- and time-dependent disruption of this microtubule network.[1] At effective concentrations, the filamentous staining pattern will be replaced by a diffuse cytoplasmic signal, indicating depolymerization of the microtubules. The cell morphology may also be altered, with cells often appearing rounded. Nuclei, stained with Hoechst 33342, may appear condensed or fragmented in apoptotic cells.
Troubleshooting
-
Weak or No Signal:
-
Check the concentration and viability of the primary and secondary antibodies.
-
Ensure proper fixation and permeabilization. Insufficient permeabilization can prevent antibody access to the epitope.
-
Protect fluorescent reagents from light to prevent photobleaching.
-
-
High Background:
-
Increase the duration or number of wash steps.
-
Ensure the blocking step is performed correctly and for a sufficient duration.
-
Titer the primary and secondary antibodies to determine the optimal concentration.
-
-
Altered Cell Morphology in Control Cells:
-
Ensure cells are healthy and not over-confluent before treatment.
-
Handle cells gently during washing and reagent addition steps to prevent detachment.
-
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to visualize and assess the microtubule-disrupting effects of this compound, providing valuable insights into its mechanism of action and cellular efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RGN6024 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGN6024 is a novel, brain-penetrant, small-molecule tubulin destabilizer developed for the treatment of glioblastoma.[1][2][3] As a microtubule-targeting agent (MTA), this compound inhibits microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[4][5] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent anti-proliferative effects in cancer cells.[3][4] this compound has demonstrated potent in vitro activity against various glioblastoma cell lines, with IC50 values in the low to mid-nanomolar range.[1][2] Notably, it appears to circumvent common resistance mechanisms, such as overexpression of βIII-tubulin.[1][2][4]
These application notes provide detailed protocols for the preparation and use of this compound in a range of in vitro experiments to assess its biological activity.
Data Presentation
In Vitro Potency of this compound in Glioblastoma Cell Lines
| Cell Line | Average IC50 (nM) |
| U87 | 85 |
| LN-18 | 23 |
| BT142 | 120 |
Data compiled from BioWorld article on RGN-6024.[3]
In Vitro ADME Profile of this compound
| Parameter | Value | Species |
| Kinetic Solubility | 5.24 µmol/L | N/A |
| Plasma Protein Binding | 98.8% | Mouse |
| Plasma Protein Binding | 97.3% | Human |
| Microsomal Stability (t1/2) | 131 minutes | Human Liver |
Data sourced from BioWorld.[3]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of RGN6024 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of RGN6024, a novel brain-penetrant small-molecule tubulin destabilizer, in rodent models. The information compiled is intended to guide researchers in designing and executing preclinical studies for the development of this compound for therapeutic applications, particularly for glioblastoma (GBM). This document includes a summary of quantitative PK data, detailed experimental protocols for in vivo studies, and diagrams illustrating the compound's mechanism of action and experimental workflows.
Introduction
This compound is a promising therapeutic candidate that targets tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine-binding site of β-tubulin, this compound acts as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and subsequent inhibition of tumor growth.[1][2] A key feature of this compound is its ability to penetrate the blood-brain barrier (BBB), a significant hurdle for many anti-cancer agents targeting brain tumors like glioblastoma.[1][3][4] Preclinical studies in rodent models have demonstrated its potential in reducing tumor growth and prolonging survival in orthotopic GBM xenograft models.[1][2]
Pharmacokinetic Profile of this compound in Rodents
The pharmacokinetic properties of this compound have been evaluated in mice and rats, demonstrating good brain penetrance.[1][3][4] The following tables summarize the key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose | Vehicle | Strain | Cmax (Plasma) | Brain Concentration (30 min) | Brain Concentration (1 hr) | Brain Concentration (4 hr) |
| This compound | Oral | 30 mg/kg | 30% HP-β-CD in saline | Male ICR | 16,555 ng/mL[2] | 3,530 ng/g[1][2] | 1,690 ng/g[2] | 734 ng/g[2] |
| This compound | IV | 3 mg/kg | 10.5% HP-β-CD in saline | Male ICR | - | - | - | - |
HP-β-CD: Hydroxypropyl-β-cyclodextrin
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Vehicle | Strain | Cmax (Plasma) | Cmax (Brain) |
| This compound | Oral | 15 mg/kg | Not Specified | SD-1 | - | 1,667 ng/g[1][3][4] |
Experimental Protocols
Animal Models
-
Species: Male ICR mice (6-8 weeks old) or Sprague-Dawley (SD-1) rats.[1]
-
Housing: Animals should be housed in an environmentally controlled room with a 12-hour light/dark cycle, and have access to food and water ad libitum.[5]
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.
Drug Formulation and Administration
-
Oral (PO) Formulation: For a 30 mg/kg dose in mice, this compound can be formulated as a 3 mg/mL solution in 30% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[1]
-
Intravenous (IV) Formulation: For a 3 mg/kg dose in mice, this compound can be formulated as a 0.6 mg/mL solution in 10.5% HP-β-CD in saline.[1]
-
Administration:
Blood and Brain Tissue Collection
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, and 8 hours post-dose).[1]
-
Blood can be collected via retro-orbital bleeding or from a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Brain Tissue Collection:
-
At the end of the designated time point, euthanize the animals according to approved institutional guidelines.
-
Perfuse the animals with saline to remove blood from the brain tissue.
-
Carefully dissect the brain and rinse with cold saline.
-
Blot the brain dry, weigh it, and immediately freeze it in liquid nitrogen. Store brain samples at -80°C until analysis.
-
Bioanalytical Method
-
Sample Preparation:
-
Plasma: Perform a protein precipitation extraction using a suitable organic solvent (e.g., acetonitrile).
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer and then perform a protein precipitation or liquid-liquid extraction.
-
-
Analytical Method:
-
Analyze the concentration of this compound in the processed samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS) method.[1]
-
Use a suitable internal standard to ensure accuracy and precision.
-
A Waters ACQUITY UPLC BEH C18 column or equivalent can be used for chromatographic separation.[1]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical rodent pharmacokinetic study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 3. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downstate.edu [downstate.edu]
Troubleshooting & Optimization
improving RGN6024 solubility for cell-based assays
Welcome to the technical support center for RGN6024. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
This compound is a brain-penetrant, small-molecule tubulin destabilizer being investigated for the treatment of glioblastoma.[1][2][3] Like many small-molecule inhibitors, this compound is hydrophobic, which can lead to poor solubility in aqueous cell culture media. The kinetic solubility of this compound has been determined to be 5.24 µmol/L.[4] Inadequate solubilization can lead to precipitation of the compound in your assay, resulting in inaccurate and irreproducible data.
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[5][6] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[5] For in vitro cell viability assays with this compound, data is typically normalized to DMSO-treated cells as a vehicle control.[6]
Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing significant cytotoxicity?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[7] Most cell lines can tolerate 0.5% DMSO, and some can tolerate up to 1%, without severe cytotoxic effects.[7] It is always recommended to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line. Primary cell cultures are often more sensitive to DMSO.[7]
Q4: Are there alternative solubilizing agents to DMSO for this compound?
Yes, cyclodextrins are a viable alternative for improving the solubility of hydrophobic compounds.[8][9] For in vivo studies, this compound has been formulated with hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where hydrophobic molecules can be encapsulated, rendering them water-soluble.[8] β-cyclodextrins are frequently used in cell culture applications.[8]
Q5: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution can then be serially diluted to create working solutions that are added to the cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration in your assay remains within a non-toxic range for your cells (typically ≤ 0.5%).
Q6: My this compound precipitated when I added it to the cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing: Ensure the diluted solution is vortexed thoroughly immediately before adding it to the cell culture plate.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock solution in your vehicle (e.g., DMSO) before the final dilution into the aqueous medium.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Reduce Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the assay medium. Try working with lower concentrations.
-
Alternative Solubilizer: Consider using a different solubilization strategy, such as complexation with cyclodextrins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving in the solvent (e.g., DMSO). | Compound may have degraded or the solvent quality is poor. | Use fresh, high-quality, anhydrous DMSO. Gentle warming (to 37°C) and sonication may aid in dissolution. |
| I'm observing cytotoxicity in my vehicle control (DMSO only) wells. | The concentration of DMSO is too high for your cell line. | Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. Ensure the final DMSO concentration in all wells, including the highest concentration of this compound, does not exceed this limit. Most cell lines tolerate up to 0.5% DMSO.[7] |
| I'm seeing inconsistent results in my cell-based assays with this compound. | Precipitation of this compound in the culture medium. | Prepare fresh dilutions of this compound for each experiment from a concentrated DMSO stock. Visually inspect the medium for any signs of precipitation after adding the compound. Consider using a lower concentration of this compound or an alternative solubilizing agent like HP-β-CD. |
Data Summary
Table 1: Recommended Final Concentrations of Common Solvents in Cell-Based Assays
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Some cell lines may tolerate up to 1%. Always perform a toxicity control.[7] |
| Ethanol | ≤ 0.1% (v/v) | Can have immunomodulatory effects.[10][11] |
| β-cyclodextrin | Varies by cell type and specific cyclodextrin | Generally considered less toxic than organic solvents.[12] |
Table 2: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Tubulin Destabilizer; Binds to the colchicine-binding site of β-tubulin | [1][4] |
| Cellular Effect | Induces G2/M cell cycle arrest | [1][4] |
| Kinetic Solubility | 5.24 µmol/L | [4] |
| In Vitro Potency (IC50) | Low to mid nanomolar range against human GBM cell lines | [1][2] |
| In Vivo Formulation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of 100% anhydrous DMSO to the this compound powder.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or sonicate for short intervals until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell Viability Assay with this compound
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare this compound dilutions: On the day of treatment, thaw the 10 mM this compound stock solution. Prepare a series of dilutions from the stock solution in 100% DMSO.
-
Prepare final working solutions: Further dilute the DMSO dilutions in pre-warmed cell culture medium to the final desired concentrations. The final DMSO concentration should be constant across all treatments and the vehicle control.
-
Treat the cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and the vehicle (DMSO at the same final concentration as the treated wells) as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]
-
Assess cell viability: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).[6][13]
-
Data Analysis: Normalize the data to the vehicle control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for preparing this compound solutions for cell-based assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
RGN6024 In Vivo Dosing Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of RGN6024 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a brain-penetrant, small-molecule tubulin destabilizer.[1][2][3] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization.[1] This disruption of microtubule dynamics leads to a G2–M cell cycle arrest in cancer cells, ultimately triggering apoptosis.[1] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma (GBM).[1][2][3][4]
Q2: What is the recommended starting dose for this compound in in vivo mouse studies?
Based on published preclinical studies, effective oral doses of this compound in mouse models of glioblastoma range from 7.5 mg/kg to 30 mg/kg.[1][2][3] Efficacy has been demonstrated at doses of 7.5 mg/kg and 15 mg/kg for reducing tumor growth in a temozolomide-resistant LN-18 GBM xenograft model.[1][2][3] In an orthotopic BT142 GBM model, doses of 15 mg/kg (once or twice daily) and 20 mg/kg (once daily or on alternate days) have shown significant tumor growth inhibition and increased survival.[5]
Q3: How should this compound be formulated for oral administration in mice?
Due to its limited water solubility, this compound has been successfully formulated for oral gavage in a solution of 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[1]
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
In a maximum tolerated dose study, this compound was well tolerated in male ICR mice up to doses of 30 mg/kg administered orally once daily for 5 days.[1][6] Doses of 10 and 30 mg/kg did not cause significant weight loss.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lack of tumor growth inhibition | - Suboptimal Dose: The selected dose may be too low for the specific tumor model or animal strain. - Formulation Issues: The drug may not be fully solubilized or may have precipitated out of the vehicle. - Administration Error: Incorrect oral gavage technique could lead to incomplete dosing. | - Dose Escalation Study: Perform a dose-escalation study to determine the optimal therapeutic dose for your model. - Verify Formulation: Ensure the 30% HP-β-CD in saline vehicle is properly prepared and that this compound is fully dissolved before each administration. - Refine Gavage Technique: Review and standardize the oral gavage procedure. Ensure proper restraint and gentle, accurate delivery to the esophagus.[8][9] |
| Significant weight loss (>15-20%) or signs of toxicity in animals | - Dose is too high: The administered dose may be approaching or exceeding the MTD for the specific animal strain and dosing schedule. - Vehicle Toxicity: Although generally well-tolerated, the vehicle itself could cause adverse effects in sensitive models. - Off-target effects: As a tubulin destabilizer, high doses may impact rapidly dividing normal cells. | - Dose Reduction: Lower the dose or decrease the dosing frequency (e.g., from daily to every other day).[5] - Vehicle Control Group: Ensure a vehicle-only control group is included to assess any toxicity from the formulation itself. - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity and body weight. Euthanize animals that exceed a 20% body weight loss.[1] |
| Difficulty with oral gavage (e.g., animal distress, reflux) | - Improper Restraint: Incorrect handling can cause stress and make the procedure difficult. - Incorrect Needle Size/Placement: The gavage needle may be too large or inserted incorrectly, causing trauma or fluid to enter the trachea. - Administration Volume/Speed: Too large a volume or too rapid administration can cause reflux. | - Proper Handling: Use a firm but gentle scruff to straighten the head and neck in alignment with the body.[8] - Select Appropriate Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.[8][9] - Control Volume and Speed: Keep the dosing volume at or below 10 µL per gram of body weight and administer the solution slowly.[1][8] |
| Variable pharmacokinetic (PK) data | - Fasting State: The presence or absence of food in the stomach can affect drug absorption. - Diurnal Cycle: The time of day of administration can influence metabolism and absorption. - Inconsistent Dosing: Variability in the amount of drug administered. | - Standardize Fasting: Implement a consistent fasting period for all animals before dosing. - Consistent Dosing Time: Administer the drug at the same time each day. - Ensure Accurate Dosing: Carefully prepare the formulation and ensure accurate volume is drawn into the syringe for each animal. |
Data Summary Tables
Table 1: this compound In Vivo Efficacy Study Dosages
| Animal Model | Tumor Cell Line | Dosing Regimen (Oral) | Outcome | Reference |
| CDX Mouse | LN-18 (TMZ-resistant) | 7.5 mg/kg, once daily for 15 days | Significant reduction in tumor growth | [1] |
| CDX Mouse | LN-18 (TMZ-resistant) | 15 mg/kg, once daily for 15 days | Significant reduction in tumor growth | [1] |
| Orthotopic Mouse | BT142-Luc | 15 mg/kg, once daily | Significant tumor growth inhibition and prolonged survival | [5] |
| Orthotopic Mouse | BT142-Luc | 15 mg/kg, twice daily | Significant tumor growth inhibition and prolonged survival | [5] |
| Orthotopic Mouse | BT142-Luc | 20 mg/kg, once daily | Significant tumor growth inhibition and prolonged survival | [5] |
| Orthotopic Mouse | BT142-Luc | 20 mg/kg, on alternate days | Significant tumor growth inhibition and prolonged survival | [5] |
Table 2: this compound Pharmacokinetic Parameters in Rodents
| Species | Dose (Oral) | Cmax (Plasma) | Cmax (Brain) | t1/2 (Plasma) | Reference |
| ICR Mouse | 30 mg/kg | 7,020 ng/mL | 3,530 ng/g | 2.6 hours | [1] |
| SD-1 Rat | 15 mg/kg | 16,555 ng/mL | 1,690 ng/g | Not Reported | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
-
Materials: this compound powder, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile saline (0.9% NaCl), sterile conical tubes, vortex mixer, and a magnetic stirrer.
-
Procedure:
-
Calculate the required amount of this compound and HP-β-CD based on the desired final concentration (e.g., 3 mg/mL this compound in 30% HP-β-CD).
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile saline. For example, to make 10 mL, dissolve 3 g of HP-β-CD in a final volume of 10 mL of saline. Gentle warming and stirring may be required to fully dissolve the HP-β-CD.
-
Once the HP-β-CD solution is clear, add the calculated amount of this compound powder.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. The final solution should be clear.
-
Store the formulation at 4°C, protected from light. Before each use, allow the solution to come to room temperature and vortex briefly.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human glioblastoma cells (e.g., LN-18) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel (or other suitable extracellular matrix).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., CB17 SCID or athymic nude mice).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: V = 1/2 × (Length × Width^2).
-
When tumors reach an average volume of approximately 60-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
-
Dosing and Monitoring:
-
Administer this compound or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., once daily). The dosing volume should be based on body weight (e.g., 10 µL/g).
-
Monitor animal body weight and overall health daily.
-
Continue to measure tumor volume twice weekly.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration (e.g., 15 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reglagene receives FDA Orphan Drug Designation for innovative brain cancer treatment — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 5. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.sdsu.edu [research.sdsu.edu]
challenges in RGN6024 delivery to CNS tumors
Welcome to the technical support center for RGN6024, a brain-penetrant small-molecule tubulin destabilizer developed for the treatment of Central Nervous System (CNS) tumors such as glioblastoma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate their research and development efforts. While this compound is designed for enhanced blood-brain barrier (BBB) penetration, this guide addresses potential challenges and questions that may arise during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small-molecule tubulin destabilizer.[1][2] Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization.[1][3] This disruption of microtubule dynamics leads to a G2–M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[1]
Q2: How does this compound cross the blood-brain barrier (BBB)?
A2: this compound was specifically designed to maximize BBB penetration.[4] As a small molecule with favorable physicochemical properties (e.g., molecular weight < 500 Da, optimized logP), it can efficiently cross the BBB.[5] Preclinical studies have shown it is not a substrate for common efflux transporters like P-glycoprotein (P-gp/MDR1), which often limit the brain accumulation of other drugs.[3][4]
Q3: What makes this compound a promising candidate for CNS tumors like glioblastoma (GBM)?
A3: Several factors contribute to its potential. Firstly, its primary mechanism, microtubule destabilization, is a clinically validated anti-cancer strategy.[2][6] Secondly, and most critically, it demonstrates excellent penetration into the brain and tumor tissue in multiple animal models.[1][6] Thirdly, it shows potent nanomolar activity against human GBM cell lines, including those resistant to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[1][4] Finally, it has demonstrated significant tumor growth reduction and survival benefits in orthotopic GBM xenograft models.[1][6]
Q4: Is this compound active against drug-resistant GBM cells?
A4: Yes. This compound has shown significant efficacy in a temozolomide-resistant LN-18 GBM xenograft model.[1][6] Furthermore, its activity is reported to be unaffected by the overexpression of βIII-tubulin, a common mechanism of resistance to other microtubule-targeting agents.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lower-than-expected this compound concentration in brain/tumor tissue. | 1. Incorrect Dosing or Formulation: Issues with vehicle solubility, oral gavage technique, or dose calculation. 2. Animal Model Variability: The specific strain or substrain of mouse/rat may have different metabolic profiles or BBB transporter expression. 3. Sample Processing Error: Degradation of the compound during tissue harvesting, homogenization, or storage. Inefficient extraction from tissue homogenate. | 1. Verify Formulation and Dosing: Confirm the solubility of this compound in the chosen vehicle. Ensure accurate dose calculations and proper oral gavage technique. Run a pilot pharmacokinetic (PK) study to confirm plasma exposure. 2. Characterize Animal Model: If using a non-standard model, perform a baseline PK study to establish brain/plasma ratios for this compound. 3. Optimize Sample Handling: Harvest tissues quickly and flash-freeze immediately. Use validated LC-MS/MS protocols for quantification and ensure extraction efficiency is >85%. Add a protease/phosphatase inhibitor to homogenization buffer. |
| High variability in tumor response within the same treatment group. | 1. Inconsistent Tumor Inoculation: Variation in the number of implanted cells or the precise anatomical location of orthotopic tumors. 2. Heterogeneous Tumor Vasculature: The blood-brain tumor barrier (BBTB) can be heterogeneous, with some tumor regions having a more intact barrier than others, affecting drug delivery.[7][8] 3. Development of Acquired Resistance: Although this compound overcomes known resistance mechanisms, novel mechanisms could emerge over a long treatment course. | 1. Refine Surgical Technique: Standardize the stereotactic injection protocol, including cell number, injection volume, and rate. Use imaging (e.g., bioluminescence) to confirm tumor take and monitor initial growth before randomizing into treatment groups. 2. Assess BBTB Permeability: In a subset of animals, co-administer a vascular tracer (e.g., Evans blue or a fluorescent dextran) at the study endpoint to correlate drug efficacy with regional barrier permeability. 3. Analyze Non-responding Tumors: Perform histological or molecular analysis (e.g., RNA-seq) on tumors that do not respond to treatment to investigate potential new resistance mechanisms. |
| In vitro IC50 values do not correlate with in vivo efficacy. | 1. Plasma Protein Binding: this compound has high plasma protein binding (97-99%), which means the free, active concentration in vivo is much lower than the total concentration. 2. In vitro Culture Conditions: Standard 2D cell culture may not accurately reflect the in vivo tumor microenvironment. | 1. Account for Protein Binding: When comparing in vitro and in vivo data, use the free fraction of the drug for calculations. The concentration of this compound in the brain (e.g., ~2.1 µmol/L) is significantly higher than its in vitro IC50 values (low to mid nM range), suggesting sufficient target engagement.[1] 2. Use Advanced In Vitro Models: Test this compound in 3D spheroid or organoid models, or in co-culture with astrocytes and endothelial cells to better mimic the in vivo environment. |
Data Presentation: Preclinical Pharmacokinetics & Efficacy
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 / EC50 (nM) | Notes |
| U87 | 85 | Glioblastoma cell line |
| LN-18 | 23 - 30 | Temozolomide-resistant glioblastoma cell line |
| BT142 | 120 | Glioblastoma cell line |
| 6 Additional GBM Lines | 30 - 150 | Range of potencies across multiple lines |
| Data compiled from multiple sources.[1][4] |
Table 2: In Vivo Brain Penetration of this compound (Oral Dosing)
| Species | Dose (mg/kg) | Cmax Brain (ng/g) | Cmax Plasma (ng/mL) | Brain/Plasma Ratio (approx.) |
| Mouse | 30 | 3,530 | Not Reported | - |
| Rat | Not Reported | 1,667 - 1,690 | 16,555 | ~0.1 |
| Data compiled from multiple sources.[1][4] |
Table 3: this compound Concentration in Orthotopic Tumor Model (Mouse)
| Dose (mg/kg) | Tissue | Concentration (ng/g) | Molar Equivalent (µmol/L) |
| 7.5 | Tumor | 784 | 1.9 |
| 7.5 | Brain (contralateral) | 849 | 2.1 |
| Data from a TMZ-resistant xenograft model.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Brain Penetration in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of this compound.
-
Animal Dosing:
-
Administer this compound to a cohort of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) via oral gavage at the desired dose (e.g., 7.5 - 30 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, euthanize a subset of animals (n=3-4 per time point).
-
Immediately collect trunk blood into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect and harvest the whole brain.
-
-
Sample Processing:
-
Store plasma and brain samples at -80°C until analysis.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., 4 volumes of PBS) using a mechanical homogenizer.
-
-
Quantification by LC-MS/MS:
-
Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of this compound.
-
Perform a protein precipitation extraction (e.g., with acetonitrile) on plasma and brain homogenate samples.
-
Analyze the samples to determine the concentration of this compound in ng/mL (plasma) and ng/g (brain).
-
-
Calculation:
-
Calculate the brain-to-plasma ratio (Kp) at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Protocol 2: Orthotopic Glioblastoma Xenograft Efficacy Study
This protocol outlines an in vivo study to evaluate the therapeutic efficacy of this compound.
-
Cell Culture:
-
Culture a human glioblastoma cell line (e.g., LN-18, BT142) under standard conditions. If monitoring by bioluminescence, use a cell line stably expressing luciferase.
-
-
Stereotactic Implantation:
-
Anesthetize immunocompromised mice (e.g., NSG or nude mice).
-
Using a stereotactic frame, inject 1x10^5 to 2x10^5 GBM cells in 2-5 µL of PBS into the right striatum of the mouse brain.
-
-
Tumor Growth Monitoring & Randomization:
-
Monitor tumor growth starting 5-7 days post-implantation. This can be done via bioluminescence imaging (BLI) for luciferase-expressing cells or by monitoring animal body weight and clinical signs.
-
When tumors reach a predetermined size (e.g., a specific BLI signal), randomize animals into treatment groups (e.g., Vehicle control, this compound 15 mg/kg).
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle and administer daily via oral gavage.
-
Administer vehicle to the control group on the same schedule.
-
-
Efficacy Endpoints:
-
Monitor tumor growth 1-2 times weekly using the chosen imaging modality.
-
Record animal body weight daily or three times a week as a measure of toxicity.
-
The primary endpoint is typically overall survival. Euthanize animals when they reach predefined humane endpoints (e.g., >20% body weight loss, neurological symptoms).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Generate a Kaplan-Meier survival plot and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: this compound delivery pathway to CNS tumors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pipeline — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted delivery of antibody-based therapeutic and imaging agents to CNS tumors: Crossing the blood-brain-barrier divide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
RGN6024 Preclinical Toxicity Assessment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for assessing the preclinical toxicity of RGN6024, a brain-penetrant, small-molecule tubulin destabilizer developed for the treatment of glioblastoma. The following resources, including frequently asked questions, troubleshooting guides, and detailed experimental protocols, are designed to assist researchers in designing and executing robust preclinical safety studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is a microtubule-targeting agent that functions by destabilizing tubulin polymerization. It binds to the colchicine-binding pocket of β-tubulin, leading to G2–M cell cycle arrest in cancer cells. This mechanism is the basis for its antitumor activity. However, since microtubules are essential components of all eukaryotic cells, not just cancer cells, this mechanism can also lead to on-target toxicities in healthy, rapidly dividing cells. Therefore, potential toxicities could manifest in tissues with high cell turnover, such as the gastrointestinal tract and bone marrow.
Q2: What is the general preclinical safety profile of this compound?
A2: Preclinical studies in mice have shown that this compound is generally well-tolerated at therapeutic doses.[1] In a drug-resistant glioblastoma animal model, this compound demonstrated excellent oral bioavailability, safety, and brain penetration.[1] Mice treated with this compound showed comparable body weight and appearance to those receiving the vehicle.[1] Specifically, this compound was well tolerated at doses up to 30 mg/kg in mice.[2] Furthermore, an in vitro safety profile has indicated a very low risk of drug-drug interactions and hERG-related cardiotoxicity.[3]
Q3: Has a Maximum Tolerated Dose (MTD) for this compound been established in preclinical models?
A3: While specific MTD values from formal dose-escalation studies are not publicly available in the reviewed literature, it has been reported that this compound safely achieves a maximal brain concentration of 9 micromolar at a dose that is 25% of the maximum tolerated dose that yields efficacy in a tumor model. This suggests that an MTD has been determined internally. Efficacy studies have utilized oral doses of 7.5 mg/kg, 15 mg/kg, and 25 mg/kg in mice.[1] In an orthotopic glioblastoma xenograft mouse model, oral treatments with 15 mg/kg (once or twice daily) and 20 mg/kg (once daily or on alternate days) did not result in significant changes in body weight compared to the vehicle-treated control group.[3]
Q4: What are the expected signs of toxicity to monitor for during in vivo studies with this compound?
A4: Based on the mechanism of action of tubulin destabilizers, researchers should monitor for clinical signs related to effects on rapidly dividing cells. These include, but are not limited to:
-
Body weight loss: A common indicator of general toxicity.
-
Gastrointestinal issues: Such as diarrhea or changes in stool consistency.
-
Changes in physical appearance: Including ruffled fur, hunched posture, and lethargy.
-
Abnormal behavior: Such as reduced activity or social interaction.
-
Neurological impairments: Although tolerability studies to date have not indicated any neurologic impairments, future functional observational batteries may include quantitative and qualitative measures of behavior including reflexes and gait.
Q5: Are there any known off-target effects of this compound?
A5: In vitro safety profiling of this compound has been conducted to predict potential interactions with off-target proteins and pathways. The results suggest a low risk of clinical drug-drug interactions as this compound shows little to no inhibition when tested against a panel of major CYP isoforms.
Troubleshooting Guide for Preclinical Toxicity Studies
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss (>15-20%) in treated animals. | The administered dose may be approaching or exceeding the MTD. Vehicle formulation issues. | Immediately reduce the dose for subsequent animals. Re-evaluate the vehicle formulation for potential toxicity. Ensure proper hydration and nutrition for affected animals. |
| Unexpected mortality in the treatment group. | The dose is likely above the lethal dose for a subset of the animals. Rapid onset of severe toxicity. | Cease dosing immediately. Perform necropsies on deceased animals to identify potential target organs of toxicity. Re-evaluate the starting dose for the study. |
| Inconsistent or variable toxicity observed between animals in the same dose group. | Inconsistent drug formulation or administration. Underlying health differences in the animal cohort. | Review and standardize the drug formulation and administration procedures. Ensure the use of healthy, age- and weight-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power. |
| No observable toxicity at the highest planned dose. | The MTD is higher than anticipated. The drug is exceptionally well-tolerated in the chosen model. | Consider a dose escalation study with higher dose levels, if ethically justified and relevant to the intended clinical dose range. Ensure that the lack of toxicity is confirmed through comprehensive histopathological analysis. |
Key Preclinical Study Data
Pharmacokinetics of this compound
| Species | Dose | Route | Cmax (Plasma) | Cmax (Brain) | Reference |
| Mouse (ICR) | 30 mg/kg | Oral | 7,020 ng/mL | 3,530 ng/g | |
| Rat (Sprague Dawley) | 15 mg/kg | Oral | 16,555 ng/mL | 1,667 ng/g | [3] |
In Vivo Efficacy & Tolerability Studies in Mice
| Model | Dose(s) | Dosing Schedule | Key Observation | Reference |
| LN-18 Glioblastoma Xenograft | 7.5 mg/kg, 15 mg/kg | Oral, daily | Significant reduction in tumor growth. | [4] |
| LN-18 Glioblastoma Xenograft | 25 mg/kg | Oral, 5 days on/2 days off | Significant reduction in tumor growth. | [1] |
| BT142 Glioblastoma Orthotopic | 15 mg/kg (QD or BID), 20 mg/kg (QD or QAD) | Oral | Significant tumor growth inhibition and increased survival. No significant changes in body weight. | [3] |
Experimental Protocols
General In Vivo Tolerability Assessment
-
Animal Model: Utilize healthy, immunocompromised mice (e.g., CB17 SCID or BALB/c nude) for xenograft studies, or immunocompetent mice for general tolerability.
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Grouping: Randomize animals into treatment and vehicle control groups (n=5-10 per group).
-
Formulation: Formulate this compound in a suitable vehicle, such as 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[1]
-
Administration: Administer this compound orally via gavage at a consistent time each day.
-
Monitoring:
-
Record body weights daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, fur, activity, stool consistency).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, brain, gastrointestinal tract) for histopathological analysis.
-
-
Humane Endpoints: Establish clear humane endpoints, such as >20% body weight loss or severe clinical signs, to minimize animal suffering.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for preclinical toxicity assessment.
References
RGN6024 Technical Support Center: Optimizing Treatment Schedules for Prolonged Survival
Welcome to the technical support center for RGN6024, a novel, brain-penetrant, small-molecule tubulin destabilizer currently under preclinical investigation for the treatment of glioblastoma (GBM). This resource is designed to assist researchers, scientists, and drug development professionals in refining this compound treatment schedules to achieve prolonged survival in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-targeting agent that functions as a tubulin destabilizer.[1] It binds to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization.[1] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis in cancer cells.[1]
Q2: What is the rationale for using this compound in glioblastoma?
A2: Glioblastoma is the most aggressive primary brain tumor in adults.[1] A major challenge in treating GBM is the blood-brain barrier (BBB), which prevents most chemotherapeutic agents from reaching the tumor.[1] this compound is specifically designed to be brain-penetrant, allowing it to bypass the BBB and exert its antitumor effects directly within the brain.[1][2] Preclinical studies have shown its efficacy in reducing tumor growth and prolonging survival in GBM models, including those resistant to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[1][2]
Q3: What are the known resistance mechanisms to this compound?
A3: this compound appears to be less susceptible to common drug resistance mechanisms that affect other microtubule-targeting agents.[1][2] Specifically, its activity is not significantly affected by the overexpression of βIII-tubulin or the P-glycoprotein (P-gp) drug efflux pump, both of which are common causes of resistance to other tubulin inhibitors.[1] However, as with any targeted therapy, the potential for acquired resistance exists. Researchers should monitor for signs of reduced efficacy over time. While specific mechanisms of acquired resistance to this compound have not yet been detailed in published literature, potential mechanisms for colchicine-binding site inhibitors could involve mutations in the tubulin protein itself.[3]
Q4: Has this compound been tested in combination with other therapies?
A4: While extensive preclinical data on combination therapies is not yet available, future studies are planned to evaluate this compound in combination with radiation therapy in patient-derived xenograft (PDX) models.[1] The rationale for this combination is that microtubule-targeting agents that induce G2/M arrest, like this compound, can sensitize cancer cells to the cytotoxic effects of radiation.
Troubleshooting Guides
Issue 1: Suboptimal tumor growth inhibition or survival benefit in preclinical models.
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | 1. Verify Dosing Regimen: Ensure the dosing schedule and concentration are appropriate for the model being used. Refer to the preclinical data tables below for established effective doses. 2. Confirm Formulation and Administration: this compound is orally bioavailable. Ensure the vehicle (e.g., 30% HP-β-CD in saline) is prepared correctly and that oral gavage technique is consistent.[1] 3. Assess Pharmacokinetics: If feasible, perform pharmacokinetic analysis to measure plasma and brain concentrations of this compound to ensure adequate exposure. |
| Tumor Model Characteristics | 1. Confirm Target Engagement: In a subset of animals, assess downstream markers of this compound activity, such as an increase in G2/M arrested cells in the tumor tissue. 2. Evaluate Tumor Heterogeneity: Glioblastoma is a highly heterogeneous disease. The specific genetic background of the cell line or patient-derived model may influence sensitivity to this compound. Consider testing in multiple, diverse models. |
| Acquired Resistance | 1. Monitor Tumor Growth Curves: A change in the slope of the tumor growth curve after an initial response may indicate the development of resistance. 2. Investigate Potential Mechanisms: If resistance is suspected, consider analyzing tumor samples for alterations in tubulin expression or mutations in the colchicine-binding site. |
Issue 2: Unexpected toxicity or adverse effects in animal models.
| Potential Cause | Troubleshooting Step |
| Dosing Schedule | 1. Dose De-escalation: If significant weight loss (>15-20%) or other signs of toxicity are observed, consider reducing the dose or altering the dosing schedule (e.g., from daily to alternate days).[1] 2. Intermittent Dosing: A "5 days on/2 days off" schedule has been used with higher doses of this compound (25 mg/kg) and may improve tolerability. |
| Vehicle Effects | 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish between drug-related toxicity and any effects of the formulation vehicle. |
| Off-Target Effects | 1. Neurological Assessment: Although not reported in initial studies, it is prudent to monitor for any subtle neurological changes, especially with a brain-penetrant compound.[1] |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Temozolomide-Resistant Glioblastoma Xenograft Model (LN-18 cells)
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition vs. Vehicle | Reference |
| This compound | 7.5 mg/kg, oral, daily | Significant reduction | [1][2] |
| This compound | 15 mg/kg, oral, daily | Significant reduction | [1][2] |
| This compound | 25 mg/kg, oral, 5 days on/2 days off | Significant reduction | |
| Temozolomide (TMZ) | 25 mg/kg, oral, 5 days on/2 days off | Similar to vehicle |
Table 2: Survival Outcomes in an Orthotopic Glioblastoma Murine Model (BT142 cells)
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound | 15 mg/kg, oral, once daily | Significantly prolonged survival vs. vehicle | [4] |
| This compound | 15 mg/kg, oral, twice daily | Significantly prolonged survival vs. vehicle | [4] |
| This compound | 20 mg/kg, oral, once daily | Significantly prolonged survival vs. vehicle | [4] |
| This compound | 20 mg/kg, oral, on alternate days | Significantly prolonged survival vs. vehicle | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an Orthotopic Glioblastoma Model
-
Cell Culture: Culture BT142-Luc (luciferase-expressing) glioblastoma cells in appropriate media.
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Intracranial Implantation:
-
Tumor Monitoring:
-
Monitor tumor growth via bioluminescent imaging of anesthetized mice twice weekly.
-
Monitor animal body weight twice weekly.
-
-
Treatment Initiation: Once tumors are established (detectable bioluminescent signal), randomize mice into treatment groups (n=10 per group).
-
Drug Administration:
-
Prepare this compound in a vehicle of 30% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.
-
Administer this compound orally via gavage according to the desired dosing schedule (e.g., 15 mg/kg once daily, 15 mg/kg twice daily, 20 mg/kg once daily, or 20 mg/kg on alternate days).[4]
-
Administer vehicle to the control group.
-
-
Endpoint:
-
Continue treatment and monitoring until animals exhibit neurological symptoms or a predefined endpoint (e.g., >20% body weight loss).[1]
-
Euthanize animals and collect brain tissue for further analysis if desired.
-
Record survival data for Kaplan-Meier analysis.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 4. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
Validation & Comparative
RGN6024 and Colchicine: A Comparative Analysis of Tubulin Binding
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tubulin-binding properties of the novel small-molecule RGN6024 and the well-established microtubule-targeting agent, colchicine (B1669291). This analysis is supported by experimental data on their interaction at the colchicine-binding site of β-tubulin.
This compound is a novel, brain-penetrant, small-molecule tubulin destabilizer developed for the treatment of glioblastoma[1][2][3]. Like colchicine, it exerts its biological effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis[1][4][5]. A key aspect of this compound's mechanism of action is its direct competition with colchicine for binding to β-tubulin, indicating they share the same binding site[1][4].
Quantitative Comparison of Tubulin Interaction
The following table summarizes the key quantitative parameters for this compound and colchicine based on available preclinical data.
| Parameter | This compound | Colchicine | Reference |
| Binding Affinity (Kd) | 6.7 µmol/L | Not explicitly stated in the same study | [4] |
| Tubulin Polymerization Inhibition | Inhibits polymerization at 5 µmol/L | Inhibits polymerization at 5 µmol/L | [1][6] |
| Glioblastoma Cell Line Potency (IC50) | 23-120 nmol/L (LN-18, U87, BT142) | Not reported in these studies | [4] |
Experimental Insight: The Colchicine Competition Assay
A fluorescence-based competition assay is a pivotal experiment to demonstrate that this compound directly binds to the colchicine-binding site on β-tubulin[1]. The principle of this assay is that the fluorescence of colchicine increases upon binding to tubulin. If a test compound binds to the same site, it will prevent or reduce colchicine binding, thus leading to a decrease in the fluorescence signal[1].
Experimental Protocol:
This protocol is based on methodologies described in the characterization of this compound[1][7].
-
Preparation of Reagents:
-
Purified porcine tubulin (20 µmol/L) in general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 0.2 mM GTP.
-
This compound (50 µmol/L).
-
Nocodazole (50 µmol/L) as a positive control (known to bind the colchicine site).
-
Vincristine (B1662923) (50 µmol/L) as a negative control (binds to the vinca (B1221190) site).
-
Colchicine (10 µmol/L final concentration).
-
DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the porcine tubulin with DMSO, this compound, nocodazole, or vincristine for 45 minutes at 37°C.
-
Following the initial incubation, add colchicine to a final concentration of 10 µmol/L.
-
Incubate for an additional 45 minutes at 37°C to allow for colchicine binding.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
The reduction in fluorescence in the presence of the test compound compared to the DMSO control indicates competition for the colchicine-binding site.
-
The Area Under the Curve (AUC) for each compound's fluorescence over time can be calculated and compared[1].
-
Visualizing the Competition:
The following diagrams illustrate the mechanism of the colchicine competition assay and the broader signaling pathway of tubulin destabilizers.
Caption: Workflow of the fluorescence-based colchicine competition assay.
Caption: Signaling pathway of tubulin destabilizers acting on the colchicine site.
Conclusion
The available data strongly indicate that this compound is a potent tubulin destabilizer that directly competes with colchicine for the same binding site on β-tubulin. This is evidenced by fluorescence-based competition assays where this compound effectively reduces the fluorescence of the colchicine-tubulin complex. While a direct comparative binding affinity (Kd) for colchicine under identical experimental conditions as this compound is not available in the reviewed literature, the functional outcome of inhibiting tubulin polymerization occurs at similar concentrations. This compound demonstrates high potency in the nanomolar range against glioblastoma cell lines, highlighting its potential as a therapeutic agent[4]. The detailed experimental protocol for the competition assay provided herein offers a basis for further comparative studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
RGN6024: A Breakthrough in Overcoming βIII-Tubulin-Mediated Drug Resistance in Cancer Therapy
For Immediate Release
A new comparative guide released today highlights the significant potential of RGN6024, a novel microtubule-targeting agent, in treating cancers that have developed resistance to traditional chemotherapies due to the overexpression of βIII-tubulin. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of this compound's performance against other microtubule inhibitors, supported by experimental data and detailed protocols.
The overexpression of the βIII-tubulin isotype in cancer cells is a well-established mechanism of resistance to widely used microtubule-targeting drugs such as taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine).[1][2][3] this compound, a brain-penetrant small-molecule tubulin destabilizer, demonstrates a remarkable ability to circumvent this resistance, maintaining its potent anti-cancer activity in cells with high levels of βIII-tubulin.[4][5][6]
Data Presentation: this compound Maintains Potency in βIII-Tubulin Overexpressing Cells
Quantitative data from in vitro studies demonstrates that while the efficacy of conventional microtubule-targeting agents is significantly diminished in cells overexpressing βIII-tubulin, this compound's activity remains largely unaffected. This suggests a distinct advantage for this compound in treating resistant tumors.
| Cell Line | βIII-Tubulin Expression | Compound | IC50 (nM) | Fold Resistance |
| MCF-7 | Control | Paclitaxel (B517696) | 0.0072 | - |
| MCF-7 | Overexpressed | Paclitaxel | 0.1 | ~14 |
| MDA-MB-231 | Control | Paclitaxel | 0.002 | - |
| MDA-MB-231 | Overexpressed | Paclitaxel | 0.004 | 2 |
| MCF-7 | Control | Vinorelbine | 60 | - |
| MCF-7 | Overexpressed | Vinorelbine | 1000 | ~17 |
| MDA-MB-231 | Control | Vinorelbine | 120 | - |
| MDA-MB-231 | Overexpressed | Vinorelbine | 250 | ~2 |
| U87 (Glioblastoma) | High | This compound | 85 | N/A |
| LN-18 (Glioblastoma) | High | This compound | 23 | N/A |
| BT142 (Glioblastoma) | High | This compound | 120 | N/A |
Data for Paclitaxel and Vinorelbine are adapted from a study on breast cancer cell lines.[7] IC50 values for this compound are from studies on glioblastoma cell lines known to express βIII-tubulin.[8] "Fold Resistance" is calculated as the IC50 in overexpressing cells divided by the IC50 in control cells. N/A indicates that data for a direct comparison in isogenic cell lines is not available; however, the low nanomolar IC50 values in high βIII-tubulin expressing glioblastoma cells highlight this compound's efficacy.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, U87) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other microtubule-targeting agents for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add this compound, paclitaxel (stabilizer control), or colchicine (B1669291) (destabilizer control) to the reaction mixture.
-
Initiation of Polymerization: Transfer the mixture to a 37°C pre-warmed plate reader.
-
Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60-90 minutes at an excitation/emission wavelength pair appropriate for the reporter.
-
Data Analysis: Plot the fluorescence intensity over time to visualize the polymerization dynamics. Inhibition of polymerization will result in a lower fluorescence signal compared to the control.
Colchicine Competitive Binding Assay
-
Incubation: Incubate purified tubulin (2 µM) with varying concentrations of this compound for 30 minutes at 37°C.
-
Addition of Fluorescent Colchicine Analog: Add a fluorescently labeled colchicine analog to the mixture and incubate for another 60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: A decrease in fluorescence compared to the control (without this compound) indicates that this compound competes with colchicine for binding to tubulin.
Mandatory Visualizations
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for validating this compound's effect.
Signaling pathway of this compound in βIII-tubulin overexpressing cells.
Conclusion
The data presented in this guide strongly supports the potential of this compound as a therapeutic agent for cancers that have developed resistance to conventional microtubule-targeting drugs via the overexpression of βIII-tubulin. Its ability to maintain potency in the face of this common resistance mechanism, coupled with its brain-penetrant properties, makes it a particularly promising candidate for the treatment of aggressive and difficult-to-treat cancers, such as glioblastoma. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this compound.
References
- 1. Class III β-Tubulin Counteracts the Ability of Paclitaxel to Inhibit Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BetaIII-tubulin induces paclitaxel resistance in association with reduced effects on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
RGN6024 Demonstrates Potent Efficacy in Temozolomide-Resistant Glioblastoma Models
A comparative analysis of preclinical data highlights the potential of RGN6024, a brain-penetrant tubulin destabilizer, to overcome key resistance mechanisms in glioblastoma (GBM), the most aggressive primary brain tumor in adults. In both in vitro and in vivo models, this compound shows significant antitumor activity against temozolomide (B1682018) (TMZ)-resistant GBM, offering a promising new therapeutic avenue for a patient population with limited treatment options.
Glioblastoma is characterized by a dismal prognosis, with a median survival of approximately 15 months.[1][2] The standard of care involves surgical resection followed by radiotherapy and chemotherapy with TMZ. However, the development of resistance to TMZ is a major clinical challenge, often leading to tumor recurrence and treatment failure.[3] this compound, a novel small-molecule microtubule-targeting agent, has been specifically designed to cross the blood-brain barrier and has demonstrated efficacy in preclinical models of GBM, particularly those resistant to TMZ.[1][2][4]
In Vitro Efficacy: this compound Overcomes TMZ Resistance
This compound has shown potent cytotoxic effects across a panel of GBM cell lines, with IC50 values in the low to mid-nanomolar range.[1][2] Notably, its efficacy is maintained in cell lines known for their resistance to temozolomide. A direct comparison of IC50 values demonstrates that this compound is highly active against both TMZ-sensitive and TMZ-resistant GBM cells.
| Cell Line | TMZ Sensitivity | This compound IC50 (nM) | Reference |
| U87 | Sensitive | 85 | [5] |
| LN-18 | Resistant | 23 | [5] |
| BT142 | Not specified | 120 | [5] |
In Vivo Performance: Significant Tumor Growth Inhibition in TMZ-Resistant Xenograft Model
The antitumor activity of this compound has been confirmed in vivo using a cell line-derived xenograft (CDX) model with the TMZ-resistant LN-18 human GBM cell line.[1][2][6] Oral administration of this compound resulted in a significant, dose-dependent reduction in tumor growth compared to both vehicle control and TMZ treatment.[4][6]
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Vehicle | - | - | [6] |
| Temozolomide (TMZ) | 25 mg/kg (5 days on/2 days off) | Minimal | [6] |
| This compound | 7.5 mg/kg (daily) | Significant reduction | [1][2][6] |
| This compound | 15 mg/kg (daily) | Significant reduction | [1][2] |
| This compound | 25 mg/kg (5 days on/2 days off) | Significant reduction | [6] |
In an orthotopic murine model using BT142 glioma cells, this compound also demonstrated the ability to suppress tumor growth and significantly prolong the survival of tumor-bearing mice, further highlighting its potential for treating brain tumors.[1][2]
Mechanism of Action and Overcoming TMZ Resistance
This compound functions as a microtubule-targeting agent by binding to the colchicine-binding site of β-tubulin, leading to microtubule destabilization.[1] This disruption of microtubule dynamics induces a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1]
Temozolomide resistance in GBM is multifactorial. The most well-characterized mechanism is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic methyl groups adducts from DNA induced by TMZ.[3] Other mechanisms include alterations in DNA mismatch repair (MMR) pathways and dysregulation of pro-survival signaling pathways such as PI3K/Akt and MAPK/Erk.[7]
This compound's mechanism of action is independent of the MGMT status and MMR pathways, allowing it to circumvent these common modes of TMZ resistance. Furthermore, its ability to effectively kill GBM cells regardless of their sensitivity to TMZ suggests it could be a valuable therapeutic option for patients with both primary and acquired resistance to the current standard of care.
Figure 1. Signaling pathways of this compound and TMZ, highlighting this compound's distinct mechanism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: GBM cells (e.g., U87, LN-18) are seeded into 96-well plates at a density of 2,000 to 5,000 cells per well in their respective growth media and incubated for 24 hours to allow for cell attachment.[8]
-
Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or TMZ. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for 72 hours.[8][9]
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The media containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Workflow for in vitro and in vivo evaluation of this compound efficacy.
In Vivo Subcutaneous Xenograft Model
-
Cell Implantation: TMZ-resistant human GBM cells (e.g., LN-18) are harvested, resuspended in a suitable medium (e.g., a mixture of media and Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).[10]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).[11] Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (length × width²) / 2.[12]
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups (e.g., vehicle control, TMZ, and different doses of this compound).[6] Drugs are administered orally according to the specified dosing schedule.[6]
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. At the end of the study, mice are euthanized, and tumors are excised for further analysis. Survival studies may also be conducted, where the endpoint is the time to reach a predetermined tumor volume or the development of clinical signs requiring euthanasia.
Conclusion
The available preclinical data strongly support the continued development of this compound as a novel therapeutic agent for glioblastoma. Its ability to potently inhibit the growth of TMZ-resistant GBM cells, both in vitro and in vivo, through a mechanism that is distinct from that of TMZ, suggests that it could provide a much-needed treatment option for patients whose tumors are resistant to the current standard of care. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with glioblastoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tumor growth in vivo [bio-protocol.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Head-to-Head Comparison of Brain-Penetrant Cancer Therapeutics: RGN6024 vs. MTA-Cooperative PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two distinct classes of brain-penetrant therapeutics for the treatment of aggressive brain cancers like glioblastoma: RGN6024, a microtubule-targeting agent, and the emerging class of MTA-cooperative PRMT5 inhibitors. This report details their mechanisms of action, preclinical efficacy, and brain-penetration capabilities, supported by experimental data and protocols.
Executive Summary
Glioblastoma (GBM) remains one of the most challenging cancers to treat, largely due to the blood-brain barrier (BBB) which restricts the entry of most chemotherapeutics into the brain.[1][2][3] This has spurred the development of novel, brain-penetrant small molecules. This guide focuses on a head-to-head comparison of this compound, a tubulin destabilizer, against a promising new class of drugs: brain-penetrant MTA-cooperative PRMT5 inhibitors.
This compound acts by disrupting microtubule dynamics, a well-established anti-cancer mechanism, but is specifically designed to cross the BBB.[1][4] In contrast, MTA-cooperative PRMT5 inhibitors represent a targeted approach, exhibiting synthetic lethality in cancer cells with MTAP gene deletion, a common alteration in glioblastoma.[5][6][7] This comparison aims to provide a clear overview of their respective preclinical profiles to inform future research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key preclinical data for this compound and representative brain-penetrant MTA-cooperative PRMT5 inhibitors.
Table 1: In Vitro Potency
| Compound | Target | Cell Lines | IC50/EC50 | Citation |
| This compound | Tubulin | U87, LN-18, BT142 (Glioblastoma) | 85, 23, 120 nmol/L | [8] |
| 6 glioma/GBM cell lines | 30 to 150 nM | [4] | ||
| TNG908 | PRMT5·MTA complex | MTAP-deleted cancer cell lines | 15-fold selective killing vs. MTAP-intact cells | [5][6] |
| TNG456 | PRMT5·MTA complex | MTAP-null cancer cell lines | 55-fold selective vs. isogenic MTAP WT cells (20 nM potency) | [9][10] |
| GTA182 | PRMT5·MTA complex | MTAP-deleted tumor cell lines | >100-fold selectivity | [11] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Key Findings | Citation |
| This compound | Temozolomide-resistant LN-18 GBM xenograft | 7.5 or 15 mg/kg (oral) | Reduction in tumor growth. | [1][2][3] |
| BT142 GBM orthotopic murine model | 15 mg/kg QD, 15 mg/kg BID, 20 mg/kg QD, 20 mg/kg QAD (oral) | Suppressed tumor growth and prolonged survival. | [1][8] | |
| LN-18 CDX mouse model | 7.5 mg/kg | 80% reduction in tumor growth vs. control and TMZ. | [4] | |
| TNG908 | Mouse xenograft models | Oral administration | Selective antitumor activity. | [5][6] |
| TNG456 | Cell line- and patient-derived xenograft models | Oral administration | Dose-dependent antitumor activity, including durable tumor regressions and complete responses. | [9] |
| ABSK-PRMT5-1 | MTAP-deleted xenograft tumor models | Oral administration | Strong inhibition of tumor growth. | [7] |
| PH020-803 | HCT116 MTAP-/- and LU99 CDX models | 100 mg/kg QD | Potent inhibition of tumor growth without hematologic toxicity. | [12] |
Table 3: Brain Penetration in Preclinical Models
| Compound | Animal Model | Administration | Brain Cmax / Kp,uu | Citation |
| This compound | Mice | 30 mg/kg (oral) | Cmax = 3,530 ng/g | [1][4] |
| Rats | Oral | Cmax = 1,667 ng/g | [1][2][3] | |
| SD-1 rats | Oral | Cmax = 1,690 ng/g | [8] | |
| TNG908 | Preclinical species | Not specified | Brain-penetrant | [5][6] |
| TNG456 | Non-human primates and dogs | Not specified | Kp,uu range of 0.5-1.1 | [9] |
| ABSK-PRMT5-1 | Animals | Not specified | Strong brain penetration with excellent Kp values. | [7] |
| PH020-803 | Rats | Intravenous injection | Kp value of 0.16 | [12] |
Experimental Protocols
This compound Key Experiments
-
Tubulin Polymerization Assay: To confirm this compound's role as a tubulin destabilizer, its effect on tubulin polymerization was measured. The assay typically involves incubating purified tubulin with the compound and monitoring the change in fluorescence or absorbance over time. Colchicine (B1669291) is often used as a positive control for destabilizing agents.[8]
-
Cell Viability Assays: The potency of this compound against glioblastoma cell lines was determined using viability assays such as the sulforhodamine B (SRB) assay. Cells were treated with a range of concentrations of this compound, and the IC50 values were calculated.[1]
-
Colchicine Competition Assay: To determine if this compound binds to the colchicine-binding site on β-tubulin, a competition assay is used. This assay is based on the fluorescence increase when colchicine binds to tubulin. Pre-incubation with a compound that competes for the same binding site will reduce the fluorescence signal.[1]
-
In Vivo Xenograft Models: The antitumor effects of this compound were evaluated in both subcutaneous and orthotopic xenograft mouse models. For subcutaneous models, tumor volume is measured over time. For orthotopic models, tumor growth can be monitored by bioluminescence imaging, and survival is a key endpoint.[1]
-
Brain Pharmacokinetics: To assess brain penetration, this compound was administered to mice and rats (e.g., orally at 30 mg/kg). Plasma and brain tissue were collected at various time points, and drug concentrations were measured using LC/MS-MS to determine the maximum concentration (Cmax) in the brain.[1]
MTA-Cooperative PRMT5 Inhibitor Key Experiments
-
Isogenic Cell Line Proliferation Assays: To determine the selectivity for MTAP-deleted cancers, the effect of the inhibitors on the proliferation of isogenic cell line pairs (MTAP-/- and MTAP+/+) is measured. This allows for a direct comparison of the compound's potency in the presence and absence of MTAP.[7]
-
In-Cell Western for Symmetric Dimethylarginine (SDMA): PRMT5 is responsible for symmetric dimethylation of arginine residues on substrate proteins. The efficacy of PRMT5 inhibitors can be assessed by measuring the reduction in SDMA levels in cells using an in-cell western assay.[6]
-
Xenograft Models with MTAP-Deleted Tumors: The in vivo efficacy of these inhibitors is evaluated in xenograft models using cancer cell lines with known MTAP deletion. Tumor growth inhibition is the primary endpoint.[7]
-
Pharmacokinetic Studies and Brain Penetration: Similar to this compound, pharmacokinetic studies are conducted in animals to determine the oral bioavailability and brain penetration (Kp or Kp,uu values) of the compounds.[7][9]
Mandatory Visualization
Caption: this compound crosses the blood-brain barrier and inhibits microtubule polymerization.
Caption: MTA-cooperative PRMT5 inhibitors selectively target MTAP-deleted cancer cells.
Caption: Workflow for assessing the brain penetration of therapeutic compounds.
Conclusion
Both this compound and the new generation of brain-penetrant MTA-cooperative PRMT5 inhibitors show significant promise in preclinical models of brain cancer. This compound leverages a clinically validated mechanism of action—tubulin destabilization—and demonstrates excellent brain penetration and efficacy in glioblastoma models.[1][4][8] Its broad applicability to various tumor types that metastasize to the brain is a key advantage.[13]
MTA-cooperative PRMT5 inhibitors, on the other hand, offer a highly targeted, precision oncology approach. Their synthetic lethal mechanism in MTAP-deleted cancers, which are prevalent in glioblastoma, suggests a potentially wide therapeutic window.[5][6][14] The development of next-generation compounds like TNG456 with enhanced selectivity and brain penetration underscores the rapid advancement in this area.[9][10]
The choice between these therapeutic strategies may ultimately depend on the specific genetic profile of a patient's tumor. For MTAP-deleted glioblastoma, a brain-penetrant PRMT5 inhibitor could be a highly effective, targeted therapy. In contrast, this compound may offer a valuable therapeutic option for a broader range of glioblastoma patients, including those with temozolomide (B1682018) resistance.[1] Further clinical investigation is warranted for both classes of drugs to determine their safety and efficacy in patients with brain cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 9. academic.oup.com [academic.oup.com]
- 10. tangotx.com [tangotx.com]
- 11. Apeiron Therapeutics Presents First-in-Human Data from [globenewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. Pipeline — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 14. onclive.com [onclive.com]
Validating the Reversibility of RGN6024 Tubulin Binding: A Comparative Guide
Introduction: Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy, primarily by disrupting the dynamics of tubulin polymerization and depolymerization, which is critical for cell division. The nature of an MTA's interaction with tubulin—specifically whether it is reversible or irreversible—is a crucial parameter influencing its efficacy, toxicity, and overall therapeutic profile. This guide provides a comparative analysis of RGN6024, a novel brain-penetrant tubulin destabilizer, focusing on the validation of its reversible binding to tubulin. We compare its properties to other known tubulin inhibitors and detail the experimental methodologies used to assess binding reversibility.
This compound is a small-molecule tubulin destabilizer that binds to the colchicine-binding site on β-tubulin.[1][2] Developed for the treatment of glioblastoma, a significant advantage of this compound is its ability to cross the blood-brain barrier, a limitation for many existing MTAs.[2][3][4] Experimental evidence confirms that this compound reversibly binds to tubulin and inhibits its polymerization.[1][5]
Comparative Analysis of Tubulin Inhibitors
The reversibility of a drug's binding can significantly impact its safety profile. Reversible inhibitors offer the potential for controlled modulation of microtubule dynamics, whereas irreversible binding can lead to prolonged toxicity. This compound's reversible nature is a key characteristic distinguishing it from some other tubulin agents.
| Compound | Binding Site | Mechanism of Action | Binding Reversibility | Key Quantitative Data |
| This compound | Colchicine (B1669291) | Destabilizes microtubules | Reversible [1][3] | Kd: 6.7 µmol/L[3]; IC50: 23-120 nmol/L (GBM cells)[3] |
| Colchicine | Colchicine | Destabilizes microtubules | Slowly reversible / Nearly irreversible[6][7] | - |
| Nocodazole | Colchicine | Destabilizes microtubules | Rapidly reversible[6][8] | - |
| Vinblastine | Vinca | Destabilizes microtubules | Reversible | - |
| Paclitaxel (Taxol) | Taxane | Stabilizes microtubules | Reversible | - |
Experimental Protocols for Validating Binding Reversibility
Several biophysical and cell-based assays are employed to determine whether a compound binds reversibly to its target. For this compound, studies have utilized cell viability washout experiments and tubulin polymerization assays to confirm its reversible mechanism.[1][3]
Cell Viability Washout Assay
This assay directly assesses whether the cytotoxic effects of a compound are reversed upon its removal from the cell culture medium.
Objective: To determine if the inhibition of cell viability by this compound is reversible after drug removal.
Protocol:
-
Cell Plating: Seed glioblastoma cells (e.g., U87, LN-18) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response range of this compound and control compounds (e.g., colchicine as a nearly irreversible control) for a defined period (e.g., 6 hours).[7] A parallel set of plates is also treated.
-
Washout Step: In one set of plates, aspirate the drug-containing medium, wash the cells gently with fresh medium, and then replace it with drug-free medium. In the parallel set, the drug-containing medium is left on the cells.
-
Incubation: Incubate both sets of plates for a total duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the alamarBlue assay.
-
Data Analysis: Calculate the IC50 values (the concentration that inhibits 50% of cell growth) for both the "washout" and "continuous exposure" conditions. A significant shift to a higher IC50 value in the washout condition indicates that the drug's effect is reversible. Studies on a similar compound, RGN3067, demonstrated this reversible effect.[7] this compound was also confirmed to be a reversible β-tubulin binder in cell viability washout experiments.[3]
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Reversibility can be inferred by observing if the inhibition can be overcome, for example, by dilution.
Objective: To measure the direct inhibitory effect of this compound on tubulin polymerization.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., porcine tubulin) in a polymerization buffer (e.g., G-PEM buffer with GTP) at 4°C.[6]
-
Compound Incubation: Add this compound, a positive control (e.g., colchicine), a negative control (DMSO), and a stabilizing agent (e.g., paclitaxel) to respective wells of a 96-well plate.[1][5]
-
Initiate Polymerization: Add the cold tubulin solution to the wells.
-
Monitoring: Place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance or fluorescence over time (e.g., every minute for 160 minutes).[1][5] Microtubule polymerization causes an increase in light scattering, which is measured as an increase in optical density.
-
Data Analysis: Plot the absorbance/fluorescence versus time. An inhibitory compound like this compound will show a suppressed polymerization curve compared to the DMSO control.[1][5] The area under the curve (AUC) can be calculated to quantify the extent of inhibition.
Visualizations
Mechanism of Tubulin Binding
The diagram below illustrates the fundamental difference between reversible and irreversible inhibition at the tubulin dimer level. Reversible inhibitors, like this compound, bind non-covalently, allowing for an equilibrium between the bound and unbound states. Irreversible inhibitors typically form a stable, covalent bond with the protein.
Caption: Reversible vs. Irreversible Tubulin Inhibition.
Experimental Workflow: Washout Assay
This flowchart outlines the key steps in a cell-based washout assay to determine the reversibility of a compound's antiproliferative effects.
Caption: Workflow for a Cell Viability Washout Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Brain-Penetrant, Small-Molecule Tubulin Destabilizers for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of RGN6024 for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of RGN6024, a novel tubulin-targeting agent under investigation for glioblastoma, against the established safety profiles of standard-of-care treatments: temozolomide, bevacizumab, and lomustine (B1675051). The information is intended to offer an objective overview supported by available experimental data to inform further research and development.
Executive Summary
This compound is a brain-penetrant small-molecule tubulin destabilizer currently in preclinical development for the treatment of glioblastoma.[1][2] Preclinical data suggests a favorable safety profile, particularly concerning off-target activities and drug-drug interactions. In contrast, the standard-of-care agents—temozolomide, bevacizumab, and lomustine—while effective, are associated with a range of known toxicities observed in clinical practice. This guide presents a side-by-side comparison of their safety data to highlight the potential of this compound as a well-tolerated therapeutic option.
In Vitro Safety Profile
In vitro safety pharmacology studies are crucial for identifying potential adverse effects early in drug development. This compound has been evaluated in a battery of standard in vitro assays to assess its potential for off-target liabilities.
Table 1: Comparative In Vitro Safety Pharmacology
| Parameter | This compound | Temozolomide | Bevacizumab | Lomustine |
| CYP450 Inhibition | Low risk of drug-drug interactions.[1] | Not a significant inhibitor or inducer of major CYP isoforms. | Not metabolized by CYP450 enzymes. | Metabolized by CYP450, potential for interactions. |
| hERG Inhibition | Low risk of cardiotoxicity.[1] | No significant hERG inhibition reported. | Not applicable (monoclonal antibody). | Data not readily available. |
| Off-Target Binding (SafetyScreen44 Panel) | No significant off-target interactions observed.[2] | Data not readily available. | Highly specific for VEGF-A. | Alkylating agent with broad cellular effects. |
Preclinical In Vivo Safety and Tolerability
Animal studies provide the first indication of a drug's safety profile in a whole organism. These studies help to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials.
Table 2: Comparative Preclinical In Vivo Toxicology
| Parameter | This compound | Temozolomide | Bevacizumab | Lomustine |
| Animal Models | Mice, Rats, Dogs. | Rats, Dogs. | Rabbits, Cynomolgus Monkeys. | Dogs, Monkeys, Rats, Mice. |
| Key Findings | Well-tolerated at therapeutic doses with no significant weight loss.[1] | Myelosuppression is the dose-limiting toxicity.[3] | Physeal dysplasia, effects on fertility, and wound healing complications. | Delayed and cumulative myelosuppression, hepatotoxicity, and pulmonary toxicity.[4][5] |
| LD50 (Oral, Rat) | Data not available | 315 mg/kg[6] | Not applicable | Data not readily available |
| LD50 (Oral, Mouse) | Data not available | 205 mg/kg[6] | Not applicable | 38 mg/kg[7] |
| NOAEL (IV, Cynomolgus Monkey) | Data not available | Data not available | <=2 mg/kg (26 weeks)[8] | Data not available |
Clinical Safety Profile of Comparator Drugs
The safety profiles of temozolomide, bevacizumab, and lomustine have been well-characterized through extensive clinical use.
Table 3: Common Adverse Events of Comparator Drugs in Clinical Use
| Adverse Event Category | Temozolomide | Bevacizumab | Lomustine |
| Hematological | Myelosuppression (neutropenia, thrombocytopenia), lymphopenia. | Hemorrhage. | Delayed and cumulative myelosuppression (thrombocytopenia, leukopenia). |
| Gastrointestinal | Nausea, vomiting, constipation, anorexia. | Gastrointestinal perforation, gastrointestinal bleeding. | Nausea, vomiting. |
| Cardiovascular | - | Hypertension, thromboembolism. | - |
| Hepatic | Elevated liver enzymes. | - | Hepatotoxicity. |
| Renal | - | Proteinuria. | Nephrotoxicity. |
| Pulmonary | - | Hemoptysis. | Pulmonary fibrosis. |
| Neurological | Headache, convulsions, fatigue. | CNS hemorrhage. | - |
| Dermatological | Alopecia, rash. | - | - |
| Other | - | Wound healing complications. | Secondary malignancies. |
Experimental Protocols
In Vitro Safety Assays
A series of in vitro assays were conducted to evaluate the safety profile of this compound at the cellular level.
Figure 1. Workflow for the in vitro safety evaluation of this compound.
-
CYP450 Inhibition Assay: The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of this compound on major cytochrome P450 (CYP) enzymes in human liver microsomes. This assay measures the metabolism of specific CYP substrates in the presence and absence of the test compound.
-
hERG Potassium Channel Assay: To evaluate the potential for cardiac arrhythmias, the effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel was determined using patch-clamp electrophysiology. Inhibition of this channel can lead to QT prolongation.
-
SafetyScreen44 Panel: this compound was screened against a panel of 44 common off-targets, including receptors, ion channels, and transporters, to identify potential unintended pharmacological interactions that could lead to adverse effects.
Preclinical In Vivo Toxicology Studies
The in vivo safety of this compound was evaluated in rodent and non-rodent species to understand its effects in a whole-animal system.
Figure 2. General workflow for preclinical in vivo toxicology studies.
-
Dose Range-Finding Studies: Initial studies are typically conducted in a rodent species (e.g., mice) to determine the doses for definitive toxicology studies.
-
Repeat-Dose Toxicology Studies: Definitive studies are conducted in at least two species (one rodent and one non-rodent, e.g., rats and dogs) to assess the effects of repeated administration of the drug over a specified period.
-
Safety Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effect by disrupting the dynamics of microtubules, which are essential for cell division.
Figure 3. Signaling pathway of this compound leading to cancer cell death.
This compound binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[2] This binding inhibits the polymerization of tubulin into microtubules, leading to their destabilization. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).
Conclusion
The preclinical safety profile of this compound suggests that it is a promising candidate for the treatment of glioblastoma with a potentially favorable safety margin compared to current standard-of-care therapies. Its low potential for off-target effects and drug-drug interactions, combined with good in vivo tolerability in animal models, warrants further investigation in clinical trials. A thorough understanding of its safety profile will be critical for its successful development and potential to offer a safer alternative for patients with this devastating disease.
References
- 1. RGN-6024 has enhanced brain penetrance in brain cancer models | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCNU (lomustine) toxicity in dogs: a retrospective study (2002-07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity associated with CCNU (lomustine) chemotherapy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. Lomustine | C9H16ClN3O2 | CID 3950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
RGN6024 and Paclitaxel: A Comparative Analysis of Their Effects on Tubulin Polymerization
For Immediate Release
This guide provides a detailed comparison of the mechanisms and effects of two microtubule-targeting agents, RGN6024 and paclitaxel (B517696), on tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these compounds.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical for several cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer therapies. Microtubule-targeting agents (MTAs) are broadly classified as either stabilizing or destabilizing agents. This guide focuses on a direct comparison of this compound, a novel tubulin destabilizer, and paclitaxel, a widely used microtubule stabilizer.[1][2]
Mechanism of Action
This compound and paclitaxel exert opposing effects on microtubule dynamics. This compound is a small-molecule tubulin destabilizer that binds to the colchicine-binding pocket of β-tubulin, leading to the inhibition of microtubule polymerization.[3][4] This action is similar to other colchicine-site binding agents which are known to prevent the formation of microtubules.[3]
In stark contrast, paclitaxel is a microtubule-stabilizing agent.[2][5] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers into microtubules and protecting them from disassembly.[2][6] This stabilization disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and subsequent cell death.[5][7]
Quantitative Comparison of Tubulin Polymerization
In vitro tubulin polymerization assays are instrumental in quantifying the effects of MTAs. In a direct comparative assay, the effects of this compound and paclitaxel on tubulin polymerization were measured by monitoring the incorporation of a fluorescent reporter into polymerizing tubulin. The area under the curve (AUC) from the resulting polymerization curves serves as a quantitative measure of microtubule formation.[3]
| Compound | Concentration | Effect on Tubulin Polymerization |
| This compound | 5 µmol/L | Inhibition[3] |
| Paclitaxel | 3 µmol/L | Enhancement[3] |
| Colchicine (B1669291) (Control) | 5 µmol/L | Inhibition[3] |
| DMSO (Vehicle) | - | No effect[3] |
Table 1: Comparative effects of this compound and paclitaxel on in vitro tubulin polymerization.
The results clearly demonstrate that this compound, like colchicine, inhibits tubulin polymerization, whereas paclitaxel significantly enhances it.[3]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
General Tubulin Buffer (containing 15% glycerol (B35011) and 1 mM GTP)
-
Fluorescent reporter
-
Test compounds (this compound, paclitaxel, colchicine) dissolved in DMSO
-
DMSO (vehicle control)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Purified tubulin is incubated with the test compounds (this compound at 5 µmol/L, paclitaxel at 3 µmol/L, or colchicine at 5 µmol/L) or DMSO as a control.[3]
-
The reaction is initiated in a general tubulin buffer containing a fluorescent reporter that incorporates into polymerizing tubulin.[3]
-
Fluorescence is measured at regular intervals (e.g., every minute for 160 minutes) at 37°C using a microplate reader (excitation/emission: 350/435 nm).[3][8]
-
The change in fluorescence over time reflects the rate and extent of tubulin polymerization.[3]
-
The area under the curve (AUC) is calculated from the tubulin polymerization curves to quantify the total amount of microtubule formation.[3]
Visualization of Opposing Mechanisms
The following diagrams illustrate the distinct effects of this compound and paclitaxel on the dynamic process of tubulin polymerization.
Caption: Comparative mechanisms of this compound and paclitaxel on tubulin polymerization.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with diametrically opposed effects on tubulin polymerization. This compound acts as a microtubule destabilizer by inhibiting the polymerization of tubulin dimers.[3] Conversely, paclitaxel functions as a microtubule stabilizer, promoting polymerization and preventing depolymerization.[5][9] Understanding these fundamental differences is crucial for the strategic development of novel cancer therapeutics and for elucidating the complex regulation of microtubule dynamics in cellular processes.
References
- 1. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of RGN6024: A Comprehensive Guide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of RGN6024, a potent, brain-penetrant, small-molecule tubulin destabilizer currently in preclinical development for the treatment of glioblastoma.[1][2][3] Given its cytotoxic nature as a microtubule-targeting agent, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent exposure.[4]
Personal Protective Equipment (PPE) at a Glance
Due to the potent cytotoxic potential of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- N95 Respirator | To be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Dilution | - Double Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields | To be performed in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard sterile cell culture hood procedures should be followed. |
| In Vivo Dosing (Oral) | - Nitrile Gloves- Lab Coat- Safety Glasses | Care should be taken to avoid aerosolization during administration. |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields | Follow institutional guidelines for cytotoxic waste. |
Standard Operating Procedure for Handling this compound
The following step-by-step guide outlines the essential procedures for the safe handling of this compound from receipt to disposal.
Compound Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Document the arrival date, quantity, and lot number in the laboratory chemical inventory.
-
Store: Store this compound in a designated, clearly labeled, and secure location, away from incompatible materials. Follow the supplier's recommendations for storage temperature and conditions.
Weighing and Solution Preparation
This procedure must be conducted in a certified chemical fume hood.
-
Don PPE: Wear double nitrile gloves, a lab coat, and safety goggles. For handling the solid compound, an N95 respirator is required.
-
Prepare Workspace: Decontaminate the work surface of the chemical fume hood.
-
Weighing: Carefully weigh the desired amount of solid this compound. Use anti-static weighing paper or a weighing boat.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed compound. Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Dilutions: Perform all serial dilutions within a chemical fume hood or a biological safety cabinet for cell culture applications.
-
Cell Culture: When treating cells with this compound, handle all media and plasticware as cytotoxic waste.
-
In Vivo Studies: For oral dosing in animal models, take precautions to prevent spillage and aerosol generation.[1][5]
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste according to institutional and local regulations.
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, and other disposable items should be placed in a designated, sealed cytotoxic waste container.
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for this compound and its mechanism of action.
Caption: General experimental workflow for this compound from preparation to in vivo studies.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. This compound Is a Brain-Penetrant, Small-Molecule Tubulin Destabilizer for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 3. researchgate.net [researchgate.net]
- 4. Reglagene receives FDA Orphan Drug Designation for innovative brain cancer treatment — Reglagene | Transforming Tubulin Therapy for Brain Diseases [reglagene.com]
- 5. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
